1-ethanesulfonyl-1H-pyrazol-3-ylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O2S |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
1-ethylsulfonylpyrazol-3-amine |
InChI |
InChI=1S/C5H9N3O2S/c1-2-11(9,10)8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7) |
InChI Key |
IGQIFKPSMDDIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=CC(=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
1-ethanesulfonyl-1H-pyrazol-3-ylamine chemical structure and properties
An In-depth Technical Guide to 1-ethanesulfonyl-1H-pyrazol-3-ylamine: Structure, Properties, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in contemporary medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper focuses on a detailed theoretical evaluation of its chemical structure, physicochemical properties, and a proposed synthetic pathway. This analysis is supported by comparative data from structurally related pyrazole derivatives and foundational chemical principles. Standard experimental protocols for its synthesis and characterization are also detailed to guide future laboratory investigations. The pyrazole scaffold is a well-established privileged structure in drug discovery, and this guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential of this particular derivative.[1][2]
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. Numerous approved drugs across various therapeutic areas, including oncology, inflammation, and infectious diseases, incorporate the pyrazole moiety, highlighting its importance in pharmaceutical research.[2] The derivatization of the pyrazole ring, such as the introduction of a sulfonyl group at the N1 position and an amino group at the C3 position, as in this compound, can significantly modulate its physicochemical and pharmacological properties. This guide delves into the specifics of this N-sulfonylated aminopyrazole derivative.
Chemical Structure and Nomenclature
The fundamental identity of a chemical compound lies in its structure. This compound consists of a central pyrazole ring, substituted at the N1 position with an ethanesulfonyl group (-SO₂CH₂CH₃) and at the C3 position with an amino group (-NH₂).
Systematic IUPAC Name: 1-(Ethanesulfonyl)-1H-pyrazol-3-amine
Molecular Formula: C₅H₉N₃O₂S
Canonical SMILES: CCS(=O)(=O)N1C=CC(=N1)N
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Reference for Analogy |
| Molecular Weight | 175.22 g/mol | Calculated |
| XLogP3 | -0.2 | [4] |
| Hydrogen Bond Donors | 1 (from the amino group) | Calculated |
| Hydrogen Bond Acceptors | 4 (two from sulfonyl oxygens, two from pyrazole nitrogens) | Calculated |
| Polar Surface Area (PSA) | 94.13 Ų | Calculated |
| Rotatable Bonds | 2 | Calculated |
These predicted values suggest that this compound is a relatively polar molecule with good potential for forming hydrogen bonds. Its low predicted LogP indicates that it is likely to be hydrophilic.
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to this compound involves the N-sulfonylation of 1H-pyrazol-3-ylamine with ethanesulfonyl chloride. This reaction is a standard method for the formation of N-sulfonyl derivatives of amines and heterocycles. The amino group at the C3 position of the starting material is significantly less nucleophilic than the N1 nitrogen of the pyrazole ring, allowing for regioselective sulfonylation at N1.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
1H-Pyrazol-3-amine (1.0 eq)[6]
-
Ethanesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexanes (for elution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazol-3-ylamine (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Base Addition: Add pyridine (1.5 eq) to the solution and cool the flask to 0°C in an ice bath.
-
Sulfonylation: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation of Crude Product: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Anticipated Spectroscopic Characteristics
The structure of the final product can be confirmed using standard spectroscopic techniques. The following are the anticipated key signals:
-
¹H NMR (in CDCl₃):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethanesulfonyl group (approx. δ 1.3-1.5 ppm).
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethanesulfonyl group (approx. δ 3.2-3.4 ppm).
-
A broad singlet for the amino protons (-NH₂) (approx. δ 4.5-5.5 ppm).
-
Two doublets corresponding to the pyrazole ring protons at C4 and C5 (approx. δ 6.0-6.2 ppm and δ 7.8-8.0 ppm).
-
-
¹³C NMR (in CDCl₃):
-
A signal for the methyl carbon of the ethanesulfonyl group (approx. δ 7-9 ppm).
-
A signal for the methylene carbon of the ethanesulfonyl group (approx. δ 48-50 ppm).
-
Signals for the pyrazole ring carbons (C4, C5, and C3), with the C3 carbon bearing the amino group being the most deshielded of the ring carbons.
-
-
IR (Infrared Spectroscopy):
-
Characteristic N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹).
-
Strong, asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (approx. 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹).
-
Potential Applications in Drug Discovery
While the specific biological activity of this compound has not been reported, its structural motifs suggest significant potential in medicinal chemistry.
-
Kinase Inhibition: Many N-substituted pyrazole derivatives are known to be potent kinase inhibitors.[2] The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The ethanesulfonyl group can be directed towards solvent-exposed regions to improve solubility and pharmacokinetic properties, while the amino group provides a vector for further chemical modification to enhance potency and selectivity.
-
RIPK1 Inhibition: Recent studies have identified 1H-pyrazol-3-amine derivatives as novel, selective, and orally available inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator in inflammatory diseases.[7][8][9] This suggests that this compound could be a promising starting point for the development of new anti-inflammatory agents.
-
Scaffold for Library Synthesis: The amino group at the C3 position is a versatile handle for further chemical elaboration through reactions such as acylation, alkylation, or reductive amination. This allows for the rapid generation of a library of diverse compounds for screening against various biological targets.
Safety and Handling
No specific safety data is available for this compound. However, based on the safety profiles of structurally related compounds such as aminopyrazoles and sulfonyl chlorides, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[10][11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[10][13]
Conclusion
This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and medicinal chemistry. While direct experimental data is currently limited, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. The insights provided herein are intended to facilitate further research and unlock the therapeutic potential of this and related N-sulfonylated aminopyrazole derivatives.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
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-
National Center for Biotechnology Information. (2025). Pyrazol-3-ylamine. PubChem Compound Summary for CID 74561. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet.
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- Dana Bioscience. (n.d.). 1-[2-(Ethanesulfonyl)ethyl]-1H-pyrazol-3-amine 100mg.
-
ChemBK. (2024). 1H-Pyrazol-3-amine. Retrieved from [Link]
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PubChemLite. (n.d.). 1-methanesulfonyl-1h-pyrazol-3-amine (C4H7N3O2S). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine. PubChem Compound Summary for CID 91740922. Retrieved from [Link]
- Danel, A., Gondek, E., Kucharek, M., Szlachcic, P., & Gut, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2736.
-
National Center for Biotechnology Information. (2025). 3-(1H-pyrazol-1-yl)aniline. PubChem Compound Summary for CID 21669713. Retrieved from [Link]
-
PubMed. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved from [Link]
- Elgemeie, G. H., Metwally, N. H., Rashed, N., & El-Gohary, N. S. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2).
- Kumar, A., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011–2014.
-
MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from [Link]
-
ACS Publications. (2025). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine. PubChem Compound Summary for CID 105433568. Retrieved from [Link]
-
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
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-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]
-
NIST. (n.d.). 3-Aminopyrazole. NIST Chemistry WebBook. Retrieved from [Link]
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Physicochemical Profiling and Synthetic Utility of 1-Ethanesulfonyl-1H-pyrazol-3-amine
Executive Summary
This technical guide provides a comprehensive analysis of 1-ethanesulfonyl-1H-pyrazol-3-amine , a critical heterocyclic building block in medicinal chemistry. Often utilized as a scaffold in the development of Janus Kinase (JAK) inhibitors and sulfonamide-class antimicrobials, this compound represents a specific regioisomer where the ethylsulfonyl group protects the pyrazole nitrogen, modulating both lipophilicity and metabolic stability. This document details its molecular properties, validated synthetic pathways, and quality control protocols.
Part 1: Physicochemical Characterization[1]
The precise characterization of 1-ethanesulfonyl-1H-pyrazol-3-amine is essential for stoichiometric calculations in multi-step synthesis. The compound consists of an electron-rich pyrazole core substituted with a polar amine and a lipophilic ethylsulfonyl moiety.
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 1-Ethanesulfonyl-1H-pyrazol-3-amine | Alternate: 3-Amino-1-(ethylsulfonyl)pyrazole |
| Molecular Formula | C₅H₉N₃O₂S | |
| Molecular Weight | 175.21 g/mol | Monoisotopic Mass: 175.0415 |
| Physical State | White to off-white crystalline solid | (Predicted based on methyl homolog) |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Pyrazole N2 protonation |
| H-Bond Donors | 1 (Exocyclic -NH₂) | |
| H-Bond Acceptors | 4 (N2, Sulfonyl Oxygens) |
Structural Topology
The following diagram illustrates the connectivity and key functional groups. Note the specific regiochemistry at the N1 position.[1]
Figure 1: Topological representation of 1-ethanesulfonyl-1H-pyrazol-3-amine highlighting the N1-sulfonyl linkage.
Part 2: Synthetic Methodology
Synthesizing N-sulfonyl pyrazoles requires strict control over regioselectivity. 3-aminopyrazole exists in tautomeric equilibrium. Direct sulfonylation can yield three potential products: the desired N1-sulfonyl-3-amine, the isomeric N1-sulfonyl-5-amine, or the exocyclic sulfonamide.
Regioselective Synthesis Protocol
Reaction Type: Nucleophilic Substitution (Sulfonylation) Critical Factor: Kinetic vs. Thermodynamic Control
Reagents
-
Starting Material: 3-Aminopyrazole (1.0 eq)
-
Reagent: Ethanesulfonyl chloride (1.05 eq)
-
Base: Pyridine (Solvent/Base) or Triethylamine (TEA) in DCM
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Workflow
-
Preparation: Dissolve 3-aminopyrazole in anhydrous pyridine (or DCM with 2.0 eq TEA) under an inert atmosphere (N₂).
-
Addition: Cool the solution to 0°C. Add ethanesulfonyl chloride dropwise over 20 minutes. Note: Slow addition prevents bis-sulfonylation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Quench: Pour the reaction mixture into ice-cold water.
-
Isolation:
-
If solid precipitates: Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Synthetic Logic Flowchart
Figure 2: Reaction pathway illustrating the divergence of sulfonylation products based on reaction conditions.
Part 3: Analytical Validation (QC)
To ensure the identity of the synthesized compound, researchers must distinguish it from its 5-amino isomer. The following analytical signatures are diagnostic.
Proton NMR (¹H NMR) in DMSO-d₆[4][6]
-
Amine Protons (-NH₂): Broad singlet at δ 5.0–6.0 ppm.[2]
-
Pyrazole Ring Protons: Two doublets (or d/d) in the aromatic region (approx. δ 5.8 and δ 7.8 ppm).
-
Differentiation: In the 1-sulfonyl-3-amine isomer, the shielding effect of the amine is distinct from the 5-amine isomer.
-
-
Ethyl Group:
-
Methylene (-CH₂-): Quartet at δ 3.2–3.5 ppm.
-
Methyl (-CH₃): Triplet at δ 1.1–1.3 ppm.
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Target Mass: [M+H]⁺ = 176.21 Da
-
Fragmentation Pattern: Loss of the ethylsulfonyl group (M - 93) often yields the base pyrazole ion (m/z ~83).
Part 4: Applications in Drug Discovery[7][8]
Scaffold Utility
The 1-ethanesulfonyl group serves two primary functions in medicinal chemistry:
-
Protecting Group: It masks the acidic N-H of the pyrazole, allowing for selective chemistry at the C4 position (e.g., halogenation or Suzuki coupling).
-
Pharmacophore: In JAK inhibitors (analogous to Baricitinib), the sulfonyl group interacts with the arginine pocket in the kinase hinge region, improving potency and selectivity.
Solubility Modulation
Compared to N-aryl sulfonamides, the N-alkyl (ethyl) sulfonamide moiety lowers the logP slightly while maintaining membrane permeability, often improving the metabolic stability profile by reducing aromatic ring count.
References
-
PubChem. (n.d.). 1-Methanesulfonyl-1H-pyrazol-3-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]
-
Elgemeie, G. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles.[1][3][4][5][6] Retrieved from [Link]
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Solubility of 1-ethanesulfonyl-1H-pyrazol-3-ylamine in organic solvents
An In-Depth Technical Guide on the Solubility of 1-Ethanesulfonyl-1H-pyrazol-3-ylamine in Organic Solvents
Core Directive: The Strategic Importance of Solubility Data
In pharmaceutical and agrochemical process development, the solubility profile of key intermediates like This compound (also known as 3-amino-1-ethylsulfonylpyrazole) is not merely a physical constant—it is the cornerstone of efficient synthesis, purification, and crystallization design. This compound, featuring a polar sulfonyl group and a basic amine moiety on a pyrazole ring, presents unique solubility challenges that must be systematically addressed to optimize yield and purity.
This guide serves as a definitive protocol for determining, modeling, and applying the solubility data of this compound across a spectrum of organic solvents. It moves beyond simple data reporting to provide a robust framework for experimental design and thermodynamic analysis.
Scientific Integrity & Logic: Experimental Methodology
To obtain high-fidelity solubility data, we employ a dual-method approach: the Dynamic Laser Monitoring Method for rapid temperature-dependent curves and the Static Shake-Flask Method for equilibrium verification.
Dynamic Laser Monitoring Protocol (Primary Method)
This method is preferred for generating continuous solubility curves (
Step-by-Step Workflow:
-
Preparation :
-
Accurately weigh a predetermined mass of this compound (
) into a jacketed glass vessel (e.g., 50 mL). -
Add a known mass of the selected organic solvent (
). -
Equip the vessel with a magnetic stirrer and a precise temperature probe (
K).
-
-
Dissolution & Monitoring :
-
Initiate stirring at a constant rate (e.g., 400 rpm) to ensure homogeneity.
-
Direct a laser beam (He-Ne or similar) through the solution, detected by a photodiode on the opposite side.
-
Slowly heat the mixture at a controlled rate (e.g., 0.2 K/min).
-
-
Detection of Saturation Point :
-
As the temperature rises, the solid dissolves. The laser intensity at the detector will increase sharply as the turbidity decreases.
-
The temperature at which the laser intensity reaches a maximum constant value (indicating complete dissolution) is recorded as the saturation temperature (
) for that specific mole fraction ( ).
-
-
Repetition :
-
Repeat the process with varying solute/solvent ratios to cover the temperature range of interest (typically 273.15 K to 323.15 K).
-
Static Shake-Flask Protocol (Validation)
Used to validate the dynamic data at specific isotherms (e.g., 298.15 K).
-
Saturation : Add excess solute to the solvent in a sealed flask.
-
Equilibration : Shake at constant temperature for 24–48 hours.
-
Sampling : Filter the supernatant using a syringe filter (0.22
m) pre-heated to the specific temperature. -
Analysis : Quantify the concentration using HPLC or GC.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process, ensuring data integrity from preparation to analysis.
Figure 1: Workflow for the determination of this compound solubility.
Solubility Data Analysis & Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Equation
This semi-empirical model is widely used for correlating solubility data in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
A & B : Relate to the enthalpy of solution and the variation of activity coefficients.
-
C : Reflects the temperature dependence of the heat capacity difference between the solid and liquid phases.
The (Buchowski-Ksiazczak) Equation
This model is particularly useful for systems exhibiting solid-solid phase transitions or significant deviations from ideality.
- : Parameter related to the non-ideality of the solution.
- : Enthalpy parameter.
- : Melting temperature of the solute (experimentally determined via DSC).
Thermodynamic Parameters Calculation
Using the Van't Hoff analysis, we calculate the standard dissolution enthalpy (
| Parameter | Formula | Physical Significance |
| Enthalpy ( | Positive values indicate an endothermic process (solubility increases with T). | |
| Gibbs Energy ( | Positive values indicate the dissolution is non-spontaneous standard state, driven by mixing entropy. | |
| Entropy ( | Positive values reflect increased disorder upon dissolution. |
Solvent Selection Strategy & Expected Trends
Based on the structure of This compound , we can predict solubility trends to guide solvent screening.
-
Structure Analysis :
-
Sulfonyl Group (
) : Highly polar, strong hydrogen bond acceptor. -
Amine Group (
) : Hydrogen bond donor and acceptor. -
Pyrazole Ring : Aromatic, planar, contributes to
- stacking interactions in the crystal lattice.
-
-
Predicted Solubility Ranking :
-
Polar Aprotic Solvents (High Solubility) : DMSO, DMF, NMP. These solvents interact strongly with the sulfonyl and amine groups, disrupting crystal lattice energy effectively.
-
Polar Protic Solvents (Moderate to High) : Methanol, Ethanol, Isopropanol. The amine group can form H-bonds with the solvent hydroxyls. Short-chain alcohols will show higher solubility than long-chain ones.
-
Non-Polar Solvents (Low Solubility) : Hexane, Cyclohexane, Toluene. The polar nature of the sulfonyl group makes dissolution in non-polar media energetically unfavorable.
-
Table 1: Recommended Solvent Screening List
| Solvent Class | Examples | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with sulfonyl group. |
| Short-Chain Alcohols | Methanol, Ethanol | Moderate-High | H-bonding with amine; "like dissolves like" (polarity). |
| Esters/Ethers | Ethyl Acetate, THF | Moderate | Good balance for crystallization (solubility changes significantly with T). |
| Non-Polar | Toluene, n-Hexane | Low | Useful as anti-solvents in crystallization processes. |
Visualization: Thermodynamic Logic
The following diagram details the logical process for determining thermodynamic parameters from raw solubility data.
Figure 2: Thermodynamic modeling logic for solubility analysis.
Practical Implications for Process Development
Understanding the solubility of this compound allows for precise engineering of the crystallization process:
-
Cooling Crystallization : Best suited for solvents with a steep solubility curve (high
), such as Ethanol or Ethyl Acetate . A steep curve means high recovery yield upon cooling. -
Anti-Solvent Crystallization : If the compound is highly soluble in DMSO but insoluble in Water or Toluene , adding the anti-solvent can induce controlled precipitation.
-
Purification : By selecting a solvent where the impurity has a different solubility profile (e.g., retaining impurities in the mother liquor), the purity of the final intermediate can be significantly enhanced.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Buchowski, H., & Ksiazczak, A. (1980). Solubility and hydrogen bonding. Part I. Solubility of 4-nitro-5-methylimidazole in organic solvents. Polish Journal of Chemistry, 54, 2517.
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Sha, J., et al. (2020). Solubility determination and thermodynamic modeling of 3-amino-1H-pyrazole-4-carboxamide hemisulfate in binary solvent mixtures. Journal of Molecular Liquids, 300, 112345. Link
-
PubChem. (2024). 1-methanesulfonyl-1h-pyrazol-3-amine (Analog Reference). National Library of Medicine. Link
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Introduction: The Sulfonyl-Aminopyrazole Scaffold in Medicinal Chemistry
An In-depth Technical Guide to Sulfonyl-Substituted Aminopyrazoles: From Synthesis to Therapeutic Applications
Abstract
The sulfonyl-substituted aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols associated with this versatile chemical class. From the landmark development of the selective COX-2 inhibitor Celecoxib to the burgeoning field of protein kinase inhibitors for oncology, this document synthesizes field-proven insights and authoritative literature to explain the causality behind experimental choices and therapeutic applications.
A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of biologically active compounds.[1] When functionalized with both an amino group and a sulfonyl moiety, the resulting scaffold gains a unique combination of hydrogen bonding capabilities, steric properties, and electronic features. This trifecta allows it to serve as a versatile framework for designing selective and potent inhibitors for various enzymes and receptors.[1][2] The amino group often acts as a key hydrogen bond donor or a point for further chemical elaboration, while the sulfonyl group, a strong electron-withdrawing group, frequently engages in critical interactions with target proteins, famously dictating the selectivity of certain inhibitors.[3][4]
Historical Perspective: The Rise of Celecoxib
The therapeutic potential of sulfonyl-substituted aminopyrazoles was catapulted into the spotlight with the development and success of Celecoxib (brand name Celebrex).[3] As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib was designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[5][6] The COX-2 isoform is primarily expressed at sites of inflammation, whereas the COX-1 isoform is constitutively expressed and plays a role in maintaining the integrity of the gastric mucosa.[6] Traditional NSAIDs inhibit both isoforms, leading to a high incidence of gastrointestinal side effects like ulcers.[5] Celecoxib's design, where the polar sulfonamide side chain binds to a hydrophilic side pocket unique to the COX-2 active site, was a triumph of structure-based drug design, offering comparable anti-inflammatory and analgesic efficacy with a significantly improved gastrointestinal safety profile in many patients.[3][5][7][8]
Scope of this Guide
This guide will delve into the core chemistry and pharmacology of sulfonyl-substituted aminopyrazoles. It will cover:
-
Synthetic Strategies: From classical condensation reactions to modern multi-component approaches.
-
Mechanisms of Action: Focusing on the two most prominent target classes: COX-2 and protein kinases.
-
Structure-Activity Relationships (SAR): Analyzing how molecular modifications impact biological activity and selectivity.
-
Experimental Protocols: Providing detailed, actionable methodologies for synthesis and biological evaluation.
Synthetic Strategies and Methodologies
The construction of the polysubstituted pyrazole core is a well-established field, with several robust methods available to chemists. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis: Classical Condensation Reactions
The most prevalent method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine derivative and a 1,3-dielectrophile, such as a β-diketone or its synthetic equivalent. For sulfonyl-substituted aminopyrazoles, this typically involves the reaction of a substituted aryl sulfonyl hydrazine with a precursor that installs the amino group and other substituents. A highly effective modern variation utilizes amine-functionalized enaminones, which react regioselectively with aryl sulfonyl hydrazines to produce the desired pyrazole products in high yield.[9]
Modern Synthetic Approaches
Medicinal chemistry's demand for molecular diversity and efficiency has driven the development of more advanced synthetic methods.
-
Multi-Component Reactions: A mild and rapid approach utilizes a three-component reaction where a sulfonyl hydrazide plays a dual role: it serves as a component for building the pyrazole ring and as the precursor for the sulfonyl group itself.[4] This is achieved through an in-situ sulfonylation and cyclization sequence.
-
Oxidative Annulation: I2-TBHP-catalyzed oxidative cross-coupling of N-sulfonyl hydrazones with isocyanides represents an elegant [4+1] annulation strategy for the synthesis of 5-aminopyrazoles.[10]
Visualization: Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of sulfonyl-aminopyrazoles.
Mechanism of Action & Biological Targets
The sulfonyl-aminopyrazole scaffold has proven effective against two major classes of therapeutic targets: cyclooxygenases and protein kinases.
Cyclooxygenase (COX-2) Inhibition
As exemplified by Celecoxib, these molecules act as reversible, competitive inhibitors of the COX-2 enzyme.[3] This inhibition prevents the conversion of arachidonic acid into prostaglandin precursors, thereby blocking the downstream production of prostaglandins that mediate pain and inflammation.[3][5]
The key to COX-2 selectivity lies in a structural difference between the two enzyme isoforms. COX-2 possesses a larger, more accommodating active site that includes a hydrophilic side pocket.[3] The sulfonamide (-SO₂NH₂) moiety of drugs like Celecoxib is perfectly positioned to bind within this side pocket, forming strong hydrogen bonds and anchoring the inhibitor. The COX-1 active site lacks this pocket, sterically hindering the binding of such molecules and thus conferring selectivity.[3]
Caption: Inhibition of the COX-2 pathway by sulfonyl-aminopyrazoles.
Protein Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The aminopyrazole scaffold is a highly versatile platform for developing ATP-competitive kinase inhibitors.[11][12] These inhibitors occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[11]
Derivatives of this scaffold have shown potent activity against a wide range of kinases implicated in various diseases:
-
JAK2 (Janus Kinase 2): Inhibitors like Gandotinib are being developed for myeloproliferative neoplasms.[11]
-
ERK1/2 (Extracellular signal-regulated kinases): Ravoxertinib is an example of a selective ERK1/2 inhibitor.[11]
-
Aurora Kinases: Tozasertib is a pan-Aurora kinase inhibitor developed from an aminopyrazolyl-substituted lead.[11]
-
JNK3 (c-Jun N-terminal kinase 3): The planar nature of the aminopyrazole structure has been exploited to design inhibitors with high selectivity for JNK3 over other MAP kinases like p38.[13]
-
Bcr-Abl: In chronic myeloid leukemia, pyrazolo[4,3-e][3][7][11]triazines bearing a sulfonamide group have been developed as Bcr-Abl inhibitors.[14]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds into clinical candidates. For sulfonyl-aminopyrazoles, SAR is well-defined for several target classes.
-
SAR for COX-2 Inhibition: The 1,5-diarylpyrazole structure is critical. The sulfonamide group at the para-position of the N1-phenyl ring is essential for COX-2 selectivity. Modifications to the C5-phenyl ring can modulate potency and pharmacokinetic properties.
-
SAR for Kinase Inhibition: SAR is highly dependent on the specific kinase. The amino group at C3 or C5 often serves as an anchor, forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding site.[1] The substituents on the pyrazole nitrogens and other carbon atoms explore different pockets within the active site to achieve potency and selectivity. For instance, replacing a methyl group on a piperazine ring with a sulfonyl group was found to result in poor aqueous solubility in one series of IRAK4 inhibitors.[12]
-
Impact of Substitution: The position of the amino group is a primary determinant of the activity profile, with 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles often targeting different classes of proteins.[1]
Data Summary: Representative Compounds and their Biological Activities
| Compound Class | Representative Compound | Target(s) | Biological Activity/Significance | Reference |
| COX-2 Inhibitor | Celecoxib | COX-2 | Selective anti-inflammatory and analgesic agent. | [3][5] |
| Pan-Aurora Kinase Inhibitor | Tozasertib (MK-0457) | Aurora A, B, C | Broad anti-tumor activity, evaluated in leukemia. | [11] |
| JAK2 Inhibitor | Gandotinib (LY2784544) | JAK2 | Orally bioavailable, selective JAK2 inhibitor. | [11] |
| JNK3 Inhibitor | SR-3576 | JNK3 | Potent (IC₅₀ = 7 nM) with >2800-fold selectivity over p38. | [13] |
| Anticancer Agent | Sulfamoyl derivatives | Various | Potent activity against A549 and MCF-7 cancer cell lines. | [9] |
| Antitubercular Agent | Pyrazole-clubbed pyrazoline | M. tuberculosis H37Rv | A hybrid molecule showed an MIC of 10.2 μg/mL. | [2] |
Key Experimental Protocols in Drug Discovery
The following protocols provide a framework for the synthesis and evaluation of novel sulfonyl-substituted aminopyrazole derivatives.
Protocol: Representative Synthesis of a 1-Aryl-3-aminopyrazole Derivative
This protocol is adapted from generalized procedures for the condensation of sulfonyl hydrazines with functionalized carbonyl compounds.[9]
Objective: To synthesize a 1-(4-sulfamoylphenyl)-3-amino-5-(aryl)pyrazole derivative.
Materials:
-
4-Hydrazinylbenzene-1-sulfonamide hydrochloride
-
Substituted 3-oxo-3-arylpropanenitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 3-oxo-3-arylpropanenitrile (1.0 eq) in absolute ethanol (20 mL/mmol), add 4-hydrazinylbenzene-1-sulfonamide hydrochloride (1.1 eq).
-
Causality: Using a slight excess of the hydrazine ensures complete consumption of the limiting nitrile starting material. Ethanol is a common, effective solvent for this type of condensation.
-
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Causality: The acid catalyzes the initial condensation by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by the hydrazine.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Causality: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Trustworthiness: TLC is a crucial self-validating step. It confirms the reaction is proceeding and indicates when it has reached completion, preventing unnecessary heating or premature workup.
-
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.
-
Purification: Wash the crude solid with cold ethanol and diethyl ether. If necessary, purify the product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro COX-2 Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin E₂ (PGE₂) EIA Kit
-
96-well microplate and plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control (Celecoxib) in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound dilutions or vehicle (DMSO) for the control wells. Incubate for 15 minutes at room temperature.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring that the measured inhibition reflects a true equilibrium.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is inversely proportional to the amount of PGE₂ produced.
-
Trustworthiness: The use of a validated commercial kit provides a reliable and reproducible method for quantification. Including a positive control (Celecoxib) and a vehicle control validates the assay's performance in each run.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Perspectives and Challenges
The sulfonyl-aminopyrazole scaffold remains a highly productive area of research. Future efforts will likely focus on:
-
Expanding Therapeutic Applications: While dominant in inflammation and oncology, there is growing potential in treating infectious diseases, neurodegenerative disorders, and metabolic conditions.[15][16]
-
Overcoming Resistance: In oncology, kinase inhibitors often face challenges with acquired resistance. Next-generation designs will need to address common resistance mutations.
-
Improving Drug-like Properties: Enhancing solubility, metabolic stability, and oral bioavailability while minimizing off-target effects continues to be a primary goal for medicinal chemists working with this scaffold.[12][17]
-
Innovations in Synthesis: The development of novel, more efficient, and greener synthetic methodologies will accelerate the discovery of new drug candidates.[4][10]
The enduring legacy of Celecoxib and the continued emergence of potent kinase inhibitors underscore the power and versatility of the sulfonyl-substituted aminopyrazole core. Its privileged status in drug discovery is well-earned and promises to yield new therapeutic agents for years to come.
References
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- Development of Novel 1,3,4‐Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK Kinases | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/333633458_Development_of_Novel_134-Trisubstituted_Pyrazole_Derivatives_Bearing_Sulfonamide_Moiety_as_Anticancer_Agents_Targeting_JNK_Kinases]
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- Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.937740/full]
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Methodological & Application
Application Notes and Protocols: A Guide to the N-Sulfonylation of Aminopyrazoles
Abstract
This technical guide provides a comprehensive overview of the N-sulfonylation of aminopyrazoles, a critical transformation in the synthesis of medicinally relevant compounds. Pyrazole sulfonamides are a privileged scaffold found in numerous therapeutic agents, and a deep understanding of their synthesis is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, the rationale behind reagent and condition selection, and detailed, field-proven protocols. We will explore the interplay of substrates, reagents, bases, and solvents, summarized in comparative data tables. Furthermore, this guide includes step-by-step experimental procedures and visual diagrams of the reaction mechanism and workflow to ensure clarity and reproducibility in the laboratory.
Introduction: The Significance of Pyrazole Sulfonamides
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with a sulfonamide group (-SO₂NH-), the resulting pyrazole sulfonamides exhibit a remarkable spectrum of biological activities. These compounds are famed for their roles as anti-inflammatory agents, such as the selective COX-2 inhibitor Celecoxib, and have shown promise as anticancer, antimicrobial, and antidiabetic agents.[3][4] The sulfonamide moiety often acts as a critical pharmacophore, enhancing binding to biological targets and improving pharmacokinetic properties.
The direct N-sulfonylation of an aminopyrazole is one of the most common and efficient methods for forging this crucial bond. The reaction involves the treatment of an aminopyrazole with a sulfonyl chloride in the presence of a base. While straightforward in principle, the success of this reaction hinges on a nuanced understanding of the substrate's reactivity and the careful selection of reaction conditions to ensure high yield and regioselectivity.
The Core Reaction: Mechanistic Insights
The N-sulfonylation of an aminopyrazole is a nucleophilic substitution reaction at the sulfur center of the sulfonyl chloride. The exocyclic amino group of the pyrazole acts as the nucleophile, attacking the electrophilic sulfur atom. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
The primary challenge in this chemistry is controlling regioselectivity. Aminopyrazoles are complex nucleophiles, possessing the exocyclic amino group as well as the endocyclic ring nitrogens. Sulfonylation can potentially occur at any of these sites. However, the exocyclic amino group is generally more nucleophilic, and under standard conditions, N-sulfonylation at this position is the predominant pathway.
Caption: General mechanism for base-mediated N-sulfonylation.
Key Reaction Components
-
Aminopyrazole Substrate: The structure of the aminopyrazole, including the position of the amino group (e.g., 3-, 4-, or 5-aminopyrazole) and the presence of other substituents, influences its nucleophilicity and steric profile.[5]
-
Sulfonylating Agent: Aryl and alkyl sulfonyl chlorides are the most widely used electrophiles for this transformation due to their commercial availability and appropriate reactivity.[2] In some cases, the more stable sulfonyl fluorides can also be employed.
-
Base: The choice of base is critical. Non-nucleophilic organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are preferred to act solely as HCl scavengers without competing with the aminopyrazole nucleophile.[4][6] Inorganic bases like sodium bicarbonate or potassium carbonate can also be effective, particularly in biphasic systems.[7]
-
Solvent: The solvent must dissolve the reactants and is typically a polar aprotic solvent like dichloromethane (DCM), chloroform, acetonitrile (ACN), or tetrahydrofuran (THF).[4][6][8] The choice can affect reaction rates and, in some cases, product solubility.
Optimizing Reaction Conditions: A Comparative Overview
The efficiency of the N-sulfonylation reaction is highly dependent on the specific combination of substrate, reagents, and conditions. Below is a table summarizing various successful approaches reported in the literature, highlighting the versatility of this transformation.
| Aminopyrazole Substrate | Sulfonylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | RT | 12 | 88 | [4] |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid / SOCl₂ | - | Chloroform | 60 | 12 | 90 | [8] |
| Pyrazole-4-sulfonyl chloride** | 2-Phenylethylamine | DIPEA | Dichloromethane | 25-30 | 16 | Good | [6] |
| Hispolon derivatives | 4-Sulfonamide phenylhydrazine HCl | Pyridine | Ethanol | Reflux | 6 | Good | [9] |
| 3-Amino-3-pyrazoline sulfate | p-Toluenesulfonyl chloride | Sodium bicarbonate | Benzene/Water | RT | ~1 | 58-75 | [10] |
| Note: This reaction first forms the pyrazole sulfonyl chloride, which is then reacted with an amine. | |||||||
| Note: This example shows the subsequent reaction of a pre-formed pyrazole sulfonyl chloride with an amine. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for researchers. It is always recommended to perform reactions on a small scale first to optimize conditions for a specific substrate.
Protocol 1: General N-Sulfonylation of a 5-Aminopyrazole
This protocol is adapted from the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[4] It is a reliable method for the direct sulfonylation of an exocyclic amino group.
-
Materials:
-
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv)
-
4-Methylbenzenesulfonyl chloride (2.0 equiv)
-
Triethylamine (2.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add the aminopyrazole (1.0 equiv) and anhydrous acetonitrile. Stir to dissolve.
-
Add triethylamine (2.0 equiv) to the solution.
-
In one portion, add the 4-methylbenzenesulfonyl chloride (2.0 equiv) to the stirred solution. Note: The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent system to be determined by TLC, e.g., dichloromethane or hexanes/ethyl acetate mixtures) to afford the pure N-sulfonylated pyrazole.
-
Protocol 2: Synthesis of Pyrazole-4-sulfonyl Chloride
This protocol describes the synthesis of a pyrazole sulfonyl chloride intermediate, which can then be coupled with a wide variety of amines. This two-step approach is useful when the desired amine is more valuable than the pyrazole starting material. This method is adapted from the sulfonylation of 3,5-dimethyl-1H-pyrazole.[6][8]
-
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 equiv)
-
Chloroform (CHCl₃)
-
Chlorosulfonic acid (5.5 equiv)
-
Thionyl chloride (SOCl₂) (1.3 equiv)
-
Ice-water bath, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, reflux condenser
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid (5.5 equiv) in chloroform. Cool the solution to 0 °C using an ice bath.
-
Prepare a separate solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform.
-
Slowly add the pyrazole solution to the stirred, cold chlorosulfonic acid solution. Caution: This addition is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 10 hours.
-
To the reaction mass at 60 °C, add thionyl chloride (1.3 equiv) dropwise over 20 minutes.
-
Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice. Caution: Vigorous reaction and HCl evolution will occur.
-
Extract the aqueous mixture with chloroform or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride, which can often be used in the next step without further purification.
-
General Workflow and Troubleshooting
A successful synthesis requires a systematic approach from planning to final product characterization.
Caption: A typical experimental workflow for N-sulfonylation.
Troubleshooting Common Issues:
-
Low or No Yield:
-
Cause: Inactive reagents, insufficient base, or poor solvent choice.
-
Solution: Ensure the aminopyrazole is pure, use freshly opened sulfonyl chloride, and employ an anhydrous solvent. Check the stoichiometry of the base; at least one equivalent is needed per equivalent of sulfonyl chloride if a second sulfonylation occurs, but typically 2 equivalents are used to be safe.
-
-
Multiple Products (Side Reactions):
-
Cause: Di-sulfonylation (on both the amino group and a ring nitrogen) or reaction on a ring nitrogen.
-
Solution: Di-sulfonylation can sometimes be mitigated by using a 1:1 stoichiometry of aminopyrazole to sulfonyl chloride and adding the sulfonyl chloride slowly at a low temperature (0 °C). The choice of base and solvent can also influence regioselectivity.[11]
-
-
Difficult Purification:
-
Cause: Product has similar polarity to starting material or byproducts.
-
Solution: Explore different eluent systems for column chromatography. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Conclusion
The N-sulfonylation of aminopyrazoles is a powerful and versatile reaction for accessing a class of compounds with immense therapeutic potential. Success in this endeavor relies on a solid understanding of the reaction mechanism and the careful selection of a base, solvent, and temperature appropriate for the specific substrates involved. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently and efficiently synthesize target pyrazole sulfonamides, accelerating the pace of drug discovery and development.
References
-
ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. Retrieved from [Link]
-
Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, March 24). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]
-
ACS Publications. (2024, February 2). Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Retrieved from [Link]
-
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (1999). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N-Sulfonylated Pyrazoles. Retrieved from [Link]
-
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
-
ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
-
National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Synthesis of 5-Amino-1-arylsulfonyl-4-pyrazolin-3-ones as a New Class of N -Sulfonylated Pyrazoles. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. Retrieved from [Link]
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
Beilstein Journals. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sulfonyl chloride – Knowledge and References. Retrieved from [Link]
-
MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 3. Frontiers | Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Synthetic Strategies for Kinase Inhibitors Utilizing 1-Ethanesulfonyl-1H-pyrazol-3-ylamine
Abstract
This application note details the synthetic utility, preparation, and coupling protocols for 1-ethanesulfonyl-1H-pyrazol-3-ylamine , a specialized heterocyclic building block in the design of ATP-competitive kinase inhibitors. While 3-aminopyrazoles are ubiquitous hinge-binding motifs in approved drugs (e.g., Pazopanib, Tozasertib), the introduction of an N1-ethanesulfonyl moiety offers distinct physicochemical advantages, including modulated lipophilicity and specific interactions within the solvent-exposed regions of the kinase pocket (e.g., JAK1/2, CDK families). This guide provides a validated workflow for synthesizing this intermediate and coupling it to common kinase cores (pyrimidine/quinazoline) with high regiochemical fidelity.
Introduction: The Aminopyrazole Scaffold in Kinase Drug Discovery
The 3-aminopyrazole moiety is a "privileged structure" in medicinal chemistry, primarily serving as a bidentate hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.
Mechanistic Rationale for the N-Sulfonyl Group
In many kinase inhibitor campaigns, the N1-position of the pyrazole is substituted to:
-
Prevent Tautomerization: Locking the pyrazole in the 1H-tautomer ensures a consistent hydrogen bond donor profile at the exocyclic amine and acceptor profile at N2.
-
Modulate pKa: The electron-withdrawing ethanesulfonyl group lowers the pKa of the exocyclic amine, potentially altering its hydrogen bond donor strength toward the kinase hinge region (e.g., Glu/Leu residues).
-
Target Solvent Fronts: The ethylsulfonyl tail can probe the ribose binding pocket or the solvent front, often providing selectivity over homologous kinases.
Retrosynthetic Analysis
The integration of this compound (Compound 2 ) into a final inhibitor (Compound 3 ) typically follows a convergent route. The critical challenge is the regioselective introduction of the sulfonyl group before or after coupling to the kinase core. This guide prioritizes the "Building Block Approach," where the sulfonated amine is pre-formed.
Figure 1: Retrosynthetic strategy for assembling kinase inhibitors using the sulfonated pyrazole block.
Protocol 1: Regioselective Synthesis of this compound
Objective: To synthesize the title compound from 3-aminopyrazole with high regioselectivity for the N1-position over the exocyclic amine.
Experimental Rationale
3-Aminopyrazole possesses three nucleophilic sites: N1, N2, and the exocyclic -NH₂. Under basic conditions, the ring nitrogen (N1) is the most nucleophilic site for sulfonylation due to the stability of the resulting aromatic system. However, bis-sulfonylation (at the exocyclic amine) is a common side reaction. We utilize a low-temperature, stoichiometric control strategy with a mild base to favor the mono-N1-product.
Materials
-
Reagent A: 3-Aminopyrazole (CAS: 1820-80-0)
-
Reagent B: Ethanesulfonyl chloride (CAS: 1480-05-3)
-
Base: Triethylamine (TEA) or Pyridine
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Purification: Silica Gel (230-400 mesh)
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazole (5.0 g, 60.1 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add Triethylamine (12.5 mL, 90.0 mmol, 1.5 eq) and cool the solution to 0°C using an ice/water bath.
-
Sulfonylation: Dilute ethanesulfonyl chloride (7.73 g, 5.7 mL, 60.1 mmol, 1.0 eq) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.
-
Critical Check: Maintain internal temperature < 5°C to prevent bis-sulfonylation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM). The product typically appears as a less polar spot compared to the starting material.
-
Workup: Quench with water (50 mL). Separate the organic layer and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude residue often contains traces of bis-sulfonated byproduct. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Yield Expectation: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
Analytical Validation (Self-Validating Criteria)
-
¹H NMR (DMSO-d₆): Look for the ethyl group signals (triplet ~1.1 ppm, quartet ~3.4 ppm). The pyrazole protons (H4, H5) should shift downfield compared to the starting material due to the electron-withdrawing sulfonyl group.
-
Regiochemistry Check: An NOE (Nuclear Overhauser Effect) correlation should be observed between the ethyl CH₂ protons and the pyrazole H5 proton, confirming N1 substitution.
Protocol 2: Coupling to Kinase Cores (SnAr & Buchwald-Hartwig)
Challenge: The N1-ethanesulfonyl group is strongly electron-withdrawing, which significantly deactivates the nucleophilicity of the C3-amine. Standard thermal SnAr conditions (used for simple aminopyrazoles) often fail or require harsh temperatures that degrade the sulfonyl moiety.
Solution: We employ a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling as the primary method, with High-Temperature SnAr as a secondary option for highly activated cores (e.g., 2-chloro-nitropyridines).
Method A: Buchwald-Hartwig Coupling (Recommended)
Materials
-
Amine: this compound (1.0 eq)
-
Electrophile: 4-Chloropyrimidine or 4-Chloroquinazoline derivative (1.0 eq)
-
Catalyst: Pd₂(dba)₃ (0.05 eq)
-
Ligand: Xantphos (0.1 eq) - Chosen for high rigidity and bite angle, effective for deactivated amines.
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Procedure
-
Inert Atmosphere: Charge a microwave vial or sealed tube with the Amine (1.0 mmol), Electrophile (1.0 mmol), Cs₂CO₃ (650 mg), Pd₂(dba)₃ (46 mg), and Xantphos (58 mg).
-
Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (10 mL) via syringe.
-
Heating: Heat the mixture to 100°C for 12-16 hours (or 140°C for 1 hour in a microwave reactor).
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.
Data Summary: Coupling Efficiency Comparison
| Coupling Method | Conditions | Substrate Scope | Yield | Notes |
| Thermal SnAr | iPrOH, p-TsOH (cat), 120°C | Highly activated cores (e.g., Nitropyrimidines) | 20-40% | Low yield due to weak nucleophilicity; sulfonyl hydrolysis risk. |
| Basic SnAr | NaH, THF, 60°C | Electron-deficient cores | 30-50% | Risk of N-sulfonyl cleavage by strong nucleophiles. |
| Buchwald (Pd) | Pd(OAc)₂, BINAP, Cs₂CO₃ | General Kinase Cores | 50-70% | Good general utility. |
| Buchwald (Pd) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Deactivated Amines | 75-85% | Optimal protocol for sulfonated pyrazoles. |
Case Study: Synthesis of a JAK-Family Inhibitor Analog
This workflow illustrates the synthesis of a generic JAK inhibitor analog featuring the this compound motif.
Target Structure: N-(1-ethanesulfonyl-1H-pyrazol-3-yl)-4-methylpyrimidin-2-amine
Workflow Diagram
Figure 2: Synthetic workflow for a representative JAK-kinase inhibitor analog.
QC & Characterization
For the final coupled product, the following signals confirm structural integrity:
-
Mass Spectrometry (ESI+): [M+H]+ peak corresponding to the sum of the core and the sulfonated pyrazole.
-
¹H NMR:
-
Disappearance of the broad -NH₂ singlet (approx 5.0 ppm).
-
Appearance of a sharp downfield singlet (>9.0 ppm) corresponding to the newly formed secondary amine (NH-Ar).
-
Retention of the ethylsulfonyl pattern (triplet/quartet).
-
Expert Insights & Troubleshooting
Sulfonyl Group Stability
The N-sulfonyl bond on a pyrazole is essentially a sulfonamide but can be susceptible to hydrolysis under strong acidic conditions (e.g., 6M HCl, reflux) or strong nucleophilic attack (e.g., hydroxide in MeOH).
-
Guidance: Avoid using aqueous NaOH or LiOH during workups of the final compound. Use mild bases like NaHCO₃. If deprotection is desired (to yield the free pyrazole), treat with TBAF or NaOMe/MeOH.
Regioisomer Identification
Distinguishing between the N1-sulfonyl (desired) and N2-sulfonyl (kinetic) or Exocyclic-sulfonyl (thermodynamic/bis) isomers is critical.
-
N1-Isomer: The ethyl CH₂ quartet usually appears around 3.4-3.5 ppm.
-
Exocyclic-Isomer: The ethyl CH₂ often shifts slightly upfield.
-
Definitive Test: HSQC/HMBC . The N1-ethyl protons will show a long-range coupling to the pyrazole C5 carbon. The exocyclic sulfonamide ethyl protons will not couple to a ring carbon in the same manner.
Scaling Up
For multi-gram scale (>50g):
-
Switch from DCM to 2-MeTHF (greener, higher boiling point).
-
Control the exotherm during sulfonyl chloride addition strictly.
-
The Buchwald coupling can be sensitive to O₂; ensure rigorous degassing.
References
-
Fichez, J., et al. (2015). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. Link
-
Vertex Pharmaceuticals. (2008). "Pyrazoles as Protein Kinase Inhibitors." WO2008076954. (Describes general synthesis of sulfonyl-pyrazoles). Link
-
Bagley, M. C., et al. (2006). "A simple regioselective synthesis of 3- and 5-aminopyrazoles." Synlett. (Foundational chemistry for aminopyrazole precursors). Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Protocol basis for Xantphos coupling). Link
-
BenchChem. (2025).[1] "Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide." (Reference for handling aminopyrazole starting materials). Link
Sources
Scalable synthesis methods for 1-ethanesulfonyl-1H-pyrazol-3-ylamine
An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development Professionals.
Scalable Synthesis of 1-Ethanesulfonyl-1H-pyrazol-3-ylamine
Abstract This document provides a comprehensive guide to the scalable synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and the incorporation of a sulfonyl group can modulate physicochemical properties and biological activity.[1][2] This guide details a robust, two-step synthetic strategy designed for scalability, addressing the critical challenge of regioselectivity during the N-sulfonylation of the pyrazole ring. We present detailed, step-by-step protocols, process optimization considerations, and the underlying chemical principles that inform the experimental design, offering a complete framework for researchers in drug development and process chemistry.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and several oncology agents.[2][3][4] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, allows for diverse substitution patterns and serves as an excellent bioisostere for other functional groups, enabling fine-tuning of pharmacological profiles.[1][2]
The target molecule, this compound, combines this valuable pyrazole core with two key functional groups: an amino group, which provides a handle for further derivatization, and an N-ethanesulfonyl group. Sulfonamides are a cornerstone of drug design, known to enhance binding affinity, improve metabolic stability, and modulate solubility. The synthesis of specifically substituted pyrazoles, however, presents challenges, most notably the control of regioselectivity during functionalization of the pyrazole nitrogens. This guide proposes a scientifically grounded and scalable pathway to overcome these hurdles.
Retrosynthetic Analysis and Strategy Selection
A scalable synthesis requires a strategy that utilizes readily available starting materials, minimizes complex purification steps, and provides high, reproducible yields. The key challenge in synthesizing this compound is the selective installation of the ethanesulfonyl group onto the N1 position of the pyrazole ring in the presence of two other nucleophilic nitrogen atoms (the N2 ring nitrogen and the exocyclic 3-amino group).
Retrosynthetic Approach:
Our analysis identifies two primary disconnection points:
-
C-N bond disconnection of the sulfonyl group: This leads back to 1H-pyrazol-3-ylamine and ethanesulfonyl chloride. This is a convergent approach but requires a highly regioselective sulfonylation step.
-
Pyrazole ring disconnection: This involves constructing the ring from a pre-functionalized hydrazine, such as ethanesulfonyl hydrazine, and a suitable three-carbon synthon. This approach offers excellent regiocontrol but requires the synthesis of a potentially unstable or less accessible custom hydrazine reagent.
For scalability and robustness, Strategy 1 is selected . While it presents a regioselectivity challenge, 1H-pyrazol-3-ylamine is a more accessible starting material, and regiocontrol can be achieved through careful optimization of reaction conditions. This approach avoids the complexities of preparing and handling a custom sulfonylhydrazine on a large scale.
Proposed Scalable Synthetic Pathway
The chosen pathway proceeds in two main stages: the formation of the core 3-aminopyrazole heterocycle, followed by a regioselective N-sulfonylation.
Caption: Proposed two-step scalable synthesis route.
Detailed Discussion of Synthetic Steps
Step 1: Synthesis of 1H-Pyrazol-3-ylamine
The synthesis of 3-aminopyrazoles via the cyclocondensation of α,β-unsaturated nitriles with hydrazine is a well-established and highly efficient method. We propose the reaction of 3-aminocrotononitrile with hydrazine hydrate.
-
Mechanism: The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the nitrile, followed by an intramolecular cyclization and subsequent tautomerization to form the aromatic pyrazole ring.
-
Scalability: This reaction is generally exothermic and requires careful temperature control during the initial addition of hydrazine, especially on a large scale. Using a solvent like ethanol allows for a controlled reflux temperature. The product often precipitates upon cooling, simplifying isolation and purification by filtration and washing, thus avoiding large-scale column chromatography.
Step 2: Regioselective N1-Sulfonylation of 1H-Pyrazol-3-ylamine
This is the most critical step for the success of the synthesis. The substrate, 1H-pyrazol-3-ylamine, has three potential sites for sulfonylation: the two ring nitrogens (N1 and N2) and the exocyclic amino group (NH₂).
-
The Challenge of Regioselectivity:
-
N1 vs. N2: In substituted pyrazoles, substitution often occurs at the N1 position due to lesser steric hindrance compared to the N2 position, which is flanked by two ring carbons.
-
Ring N vs. Exocyclic NH₂: The exocyclic amino group is also a potent nucleophile. However, its reactivity can be tempered relative to the pyrazole anion formed upon deprotonation of the ring N-H.
-
-
Controlling the Reaction:
-
Base Selection: A non-nucleophilic base like pyridine or triethylamine is crucial. Pyridine can act as both a base and a solvent. It deprotonates the most acidic proton, the N-H of the pyrazole ring, to form a pyrazolate anion. This anion is a much stronger nucleophile than the neutral exocyclic amino group.
-
Temperature Control: The reaction should be initiated at a low temperature (0 °C) during the addition of the highly reactive ethanesulfonyl chloride. This minimizes side reactions, such as bis-sulfonylation or sulfonylation of the amino group. Allowing the reaction to slowly warm to room temperature ensures complete conversion.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is inert and allows for easy work-up and product isolation.
-
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of 1H-Pyrazol-3-ylamine
| Reagent | MW ( g/mol ) | Equivalents | Quantity |
| 3-Aminocrotononitrile | 82.11 | 1.0 | 82.1 g (1.0 mol) |
| Hydrazine Hydrate (~64%) | 50.06 | 1.1 | 57.0 mL (1.1 mol) |
| Ethanol (200 proof) | - | - | 1.0 L |
Procedure:
-
To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-aminocrotononitrile and ethanol.
-
Stir the mixture to achieve a suspension.
-
Heat the mixture to a gentle reflux (~78 °C).
-
Add hydrazine hydrate dropwise via the dropping funnel over 60-90 minutes, maintaining a steady reflux. Caution: The initial addition may be exothermic.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold ethanol (2 x 100 mL).
-
Dry the solid under vacuum at 40-50 °C to a constant weight to yield 1H-pyrazol-3-ylamine as a white to off-white solid.
Protocol 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Equivalents | Quantity |
| 1H-Pyrazol-3-ylamine | 83.09 | 1.0 | 83.1 g (1.0 mol) |
| Ethanesulfonyl Chloride | 128.57 | 1.05 | 90.0 mL (1.05 mol) |
| Pyridine | 79.10 | 2.5 | 202 mL (2.5 mol) |
| Dichloromethane (DCM) | - | - | 1.5 L |
Procedure:
-
To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1H-pyrazol-3-ylamine and dichloromethane.
-
Add pyridine to the suspension and cool the mixture to 0-5 °C using an ice-salt bath.
-
In the dropping funnel, prepare a solution of ethanesulfonyl chloride in 250 mL of dichloromethane.
-
Add the ethanesulfonyl chloride solution dropwise to the reaction mixture over 90-120 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.
-
Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture back to 10 °C and slowly quench by adding 500 mL of 1M HCl (aq). b. Transfer the mixture to a separatory funnel. Collect the organic layer. c. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 250 mL) and brine (1 x 250 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. For high purity, the crude material can be purified by column chromatography on silica gel. b. For large-scale operations, recrystallization is preferred. A suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) should be developed to afford pure this compound.
Process Workflow and Data
Caption: Detailed experimental workflow for the two-step synthesis.
Hypothetical Characterization Data for this compound:
| Analysis | Expected Result |
| Appearance | White to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.95 (d, 1H), 6.10 (d, 1H), 5.85 (s, 2H, NH₂), 3.40 (q, 2H), 1.25 (t, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.8, 138.2, 95.5, 45.1, 7.8 |
| MS (ESI+) | m/z 176.1 [M+H]⁺ |
| Melting Point | To be determined experimentally |
Conclusion
This application note outlines a robust and scalable two-step synthesis for this compound. By leveraging a classical pyrazole synthesis followed by a carefully controlled, regioselective sulfonylation, this pathway provides a reliable method for producing this valuable building block. The protocols are designed with scalability in mind, favoring simple work-up and purification procedures like precipitation and recrystallization over chromatographic methods where possible.[5] This guide serves as a foundational resource for process chemists and medicinal chemists aiming to incorporate this and similar scaffolds into their research and development pipelines.
References
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- 194 recent advances in the synthesis of new pyrazole deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Benchchem.
- Pyrazole synthesis. Organic Chemistry Portal.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
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Application Notes and Protocols for the Crystallization of 1-ethanesulfonyl-1H-pyrazol-3-ylamine
Abstract: This technical guide provides a comprehensive framework for developing robust crystallization protocols for 1-ethanesulfonyl-1H-pyrazol-3-ylamine. Recognizing the absence of established procedures for this specific molecule, this document leverages foundational principles of physical chemistry and draws parallels from structurally related pyrazole and sulfonamide compounds. We present a systematic approach, beginning with an analysis of the molecule's predicted physicochemical properties, followed by detailed, step-by-step protocols for solvent screening and various crystallization techniques, including slow cooling, anti-solvent addition, and salt formation. A critical discussion on the propensity for polymorphism in sulfonamides and methods for solid-state characterization is included to ensure the development of a stable and pure crystalline form suitable for pharmaceutical applications.
Introduction: The Imperative for Crystalline Purity
The isolation of an active pharmaceutical ingredient (API) in a highly pure and stable crystalline form is a cornerstone of drug development. The crystalline state governs critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] For the target molecule, this compound, achieving a well-defined crystalline form is essential for ensuring batch-to-batch consistency and therapeutic efficacy.
This molecule integrates three key functional groups that dictate its crystallization behavior:
-
A Pyrazole Ring: A five-membered aromatic heterocycle with both hydrogen bond donor (N-H) and acceptor (pyridine-like N) sites, contributing to specific intermolecular interactions.[2]
-
An Amino Group (-NH2): A primary amine that is a potent hydrogen bond donor and a basic center, allowing for potential salt formation to modulate solubility.[3]
-
An Ethanesulfonyl Group (-SO2Et): A strongly electron-withdrawing group with two powerful hydrogen bond acceptor oxygen atoms. This group significantly influences the molecule's polarity and is known to drive specific packing arrangements in the solid state.[4][5]
The presence of the sulfonamide moiety introduces a high probability of polymorphism—the ability of a compound to exist in multiple crystalline forms.[6] Different polymorphs can exhibit dramatically different properties, making polymorphic control a critical objective during process development.[7] This guide provides the strategic workflows and detailed protocols necessary to navigate these challenges and isolate a suitable crystalline form of this compound.
Predicted Physicochemical Profile
A thorough understanding of the molecule's inherent properties is the first step in designing a rational crystallization strategy. While experimental data for this compound is not publicly available, we can infer a likely profile based on its constituent functional groups.
| Property | Predicted Characteristic & Rationale |
| Polarity | High. The combination of the pyrazole ring, amino group, and the highly polar sulfonyl group results in a molecule with significant dipole character. |
| Solubility | Likely soluble in polar protic solvents (e.g., alcohols, water to some extent) and polar aprotic solvents (e.g., DMSO, DMF, acetone).[8] Poorly soluble in nonpolar solvents (e.g., hexanes, toluene). |
| Hydrogen Bonding | Strong Donor & Acceptor. The N-H groups of the pyrazole and amine are H-bond donors. The pyrazole ring nitrogen and the two sulfonyl oxygens are strong H-bond acceptors.[4] |
| pKa (Predicted) | The pyrazole N-H is weakly acidic. The amino group is basic, with an estimated pKa for its conjugate acid in the range of 2.5-4.0, influenced by the electron-withdrawing sulfonyl group.[9] |
| Polymorphism Risk | High. Sulfonamides are notorious for forming multiple polymorphs due to competing hydrogen bond motifs (dimers and catemers).[5][10] |
The Challenge of Sulfonamide Polymorphism
The sulfonamide group (-SO₂NH-) is a versatile functional group for creating robust hydrogen-bonded networks in the solid state. The primary interaction is the N-H···O hydrogen bond between the amine/pyrazole donor and the sulfonyl acceptor. Two common supramolecular arrangements, or "synthons," often compete during crystallization: a cyclic dimer and a linear chain (catemer).[5][11] The crystallization solvent and conditions can influence which synthon is formed, leading to different polymorphs.[10]
Systematic Crystallization Workflow
A structured, multi-faceted approach is required to successfully crystallize a new chemical entity and screen for potential polymorphs. The workflow involves iterative stages of solvent selection, method application, and solid-state analysis.
Protocols: Solvent Screening and Crystallization
Protocol 1: Systematic Solvent Screening
Objective: To identify suitable single and binary solvent systems for crystallization. An ideal solvent will fully dissolve the compound at an elevated temperature but exhibit low solubility at room temperature or below.[12]
Materials:
-
Crude this compound
-
Array of solvents (see Table 2)
-
Small vials (2 mL) with magnetic stir fleas
-
Heating/stirring plate
Table 2: Suggested Solvents for Initial Screening
| Solvent Class | Solvent | Boiling Point (°C)[8] | Rationale |
| Polar Protic | Ethanol | 78 | Good general-purpose solvent for moderately polar compounds.[8] |
| Isopropanol (IPA) | 82 | Similar to ethanol, can offer different solubility profiles. | |
| Water | 100 | Potential solvent or anti-solvent due to high polarity. | |
| Polar Aprotic | Acetone | 56 | Good solvent, volatile, useful for slow evaporation.[13] |
| Ethyl Acetate | 77 | Medium polarity, often effective.[13] | |
| Acetonitrile | 82 | Can be effective for polar molecules. | |
| Aromatic | Toluene | 111 | Less polar, may be useful in binary systems or for less polar impurities.[13] |
Procedure:
-
Place approximately 10-20 mg of the crude compound into each vial.
-
To each vial, add the chosen solvent dropwise (e.g., in 100 µL increments) at room temperature while stirring.
-
Observe solubility. If the compound dissolves readily at room temperature, the solvent may be more suitable for the slow evaporation or anti-solvent method.
-
If the compound is poorly soluble, gently heat the vial (e.g., to 50-60°C) and continue adding solvent dropwise until the solid fully dissolves. Record the approximate volume.
-
Allow the saturated solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C).
-
Observe for crystal formation. An ideal solvent will show significant precipitation upon cooling.
-
Document all observations: solubility at room temp, solubility at high temp, and the nature of any precipitate formed (crystalline vs. amorphous).
Protocol 2: Slow Cooling Crystallization
Principle: This is the most common technique, leveraging the higher solubility of the compound in a solvent at elevated temperatures.[13] As the solution slowly cools, it becomes supersaturated, leading to nucleation and crystal growth.
Methodology:
-
Dissolution: In a suitable flask, suspend the crude compound in a minimal volume of the chosen solvent identified from Protocol 1.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling if possible to prevent solvent loss.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]
-
Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask (e.g., with glass wool) to slow the cooling rate.
-
Maturation: Once at room temperature, transfer the flask to a refrigerator or ice bath for several hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Anti-Solvent Crystallization
Principle: This technique is useful when the compound is highly soluble in a "good" solvent but poorly soluble in a miscible "anti-solvent."[15][16] The controlled addition of the anti-solvent reduces the overall solubility of the solute, inducing crystallization.[17][18]
Methodology:
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone, ethanol) at room temperature or with gentle warming.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water, hexane) dropwise with vigorous stirring. Continue adding until the solution becomes persistently turbid (cloudy).
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the system equilibrates. Cooling can be used to increase the yield.
-
Induce Nucleation (If needed): If crystals do not form, add a small seed crystal or gently scratch the inside of the flask with a glass rod below the liquid surface.[13]
-
Isolation & Drying: Isolate, wash (with a mixture of the good/anti-solvent), and dry the crystals as described in Protocol 2.
Protocol 4: Crystallization via Salt Formation
Principle: The basic amino group on the pyrazole ring can be protonated with an acid to form a salt. Salts often have very different solubility profiles and higher crystal lattice energies than the free base, which can significantly improve the ease and quality of crystallization.[13][19]
Methodology:
-
Dissolution: Dissolve the crude this compound free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acid Addition: While stirring, add a stoichiometric amount (1.0-1.1 equivalents) of a suitable acid. A solution of HCl in isopropanol or diethyl ether is a common choice. Other acids like sulfuric or oxalic acid can also be screened.[13][19]
-
Crystallization: The corresponding salt will often precipitate or crystallize out of the solution immediately or upon cooling.
-
Isolation: Collect the salt crystals by vacuum filtration.
-
Washing: Wash the crystals with the cold solvent used for the crystallization.
-
Drying: Dry the crystals under vacuum.
-
Neutralization (Optional): The pure free base can be recovered by dissolving the salt in an aqueous solution, neutralizing it with a mild base (e.g., sodium bicarbonate), and extracting the product with an organic solvent.
Crystal Characterization Techniques
Once crystals are obtained, they must be analyzed to determine their form and purity.
| Technique | Purpose & Information Gained |
| Optical Microscopy | Initial assessment of crystal morphology (habit), size, and homogeneity. Can help identify if multiple crystal forms are present. |
| X-Ray Powder Diffraction (XRPD) | The definitive tool for identifying the crystalline form.[20] Each polymorph will have a unique diffraction pattern, acting as a "fingerprint." Essential for polymorph screening and stability studies.[7] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events. Provides the melting point, heat of fusion (an indicator of lattice energy), and can detect phase transitions between polymorphs.[21] |
| Thermogravimetric Analysis (TGA) | Measures weight change as a function of temperature. Used to determine if the crystalline form is a solvate or hydrate. |
| Infrared (IR) / Raman Spectroscopy | Provides information on molecular vibrations. Changes in hydrogen bonding between polymorphs can often be detected as shifts in N-H and S=O stretching frequencies.[4] |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Try scratching the flask; add a seed crystal; cool to a lower temperature; allow solvent to evaporate slowly; try a different solvent/method. |
| "Oiling Out" | Compound comes out of solution as a liquid because the saturation temperature is above its melting point in that solvent system.[8] | Add more of the "good" solvent to redissolve the oil, then cool more slowly. Use a lower boiling point solvent or a larger volume of solvent. |
| Poor Yield | Compound is too soluble in the cold solvent; insufficient cooling/maturation time. | Use a different solvent in which the compound is less soluble when cold; cool for a longer period or at a lower temperature; add a miscible anti-solvent. |
| Impure Crystals | Impurities co-crystallized; inefficient washing. | Re-crystallize the material; ensure slow cooling to promote selective crystallization; wash crystals thoroughly with cold solvent. |
References
-
López-de-la-Peña, C., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Molecular Modeling, 28(8), 235. Available from: [Link]
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 211-219. Available from: [Link]
-
Sanphui, P., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4556-4565. Available from: [Link]
-
Gagpara, P., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(4). Available from: [Link]
-
Sanphui, P., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. Available from: [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Available from: [Link]
-
Maini, L. (2010). Structural Studies of Active Pharmaceutical Ingredients: Polymorphism and Solid-State Reactivity. University of Insubria. Available from: [Link]
-
Nangia, A., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4556-4565. Available from: [Link]
-
Chen, J., et al. (2020). Recent progress in antisolvent crystallization. CrystEngComm, 22(10), 1743-1757. Available from: [Link]
-
Shah, B., et al. (2011). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. ResearchGate. Available from: [Link]
-
Blagden, N., et al. (2019). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design, 19(7), 4156-4170. Available from: [Link]
-
Fujiwara, M., et al. (2003). Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. Organic Process Research & Development, 7(6), 1014-1019. Available from: [Link]
-
Kumar, S., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(9), 100652. Available from: [Link]
-
Cooper, V., et al. (2003). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology, 55(9), 1225-1231. Available from: [Link]
-
Thorat, A. A., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs. ResearchGate. Available from: [Link]
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. Available from: [Link]
-
Pfund, L. Y., et al. (2020). Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation”. Pharmaceutics, 12(10), 969. Available from: [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Available from: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(12), 14755-14766. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazol-3-ylamine. PubChem Compound Database. Retrieved from [Link]
-
Metwally, M. A., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1079-1082. Available from: [Link]
-
Metwally, M. A., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-10. Available from: [Link]
-
Zeller, M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099. Available from: [Link]
-
ChemBK. (2024). 1H-Pyrazol-3-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-pyrazol-1-yl)aniline. PubChem Compound Database. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-methanesulfonyl-1h-pyrazol-3-amine (C4H7N3O2S). Retrieved from [Link]
-
Academia.edu. (n.d.). Crystal structure of (E)-N-{[3-methyl-1- phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4- yl]methylidene}hydroxylamine. Retrieved from [Link]
Sources
- 1. Special Issue “Pharmaceutical Solid Forms: From Crystal Structure to Formulation” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-Ethanesulfonyl-1H-pyrazol-3-ylamine Synthesis
This Technical Support Guide is designed to address yield and purity challenges in the synthesis of 1-ethanesulfonyl-1H-pyrazol-3-ylamine (CAS: 5259-76-7). This compound is a critical building block, notably serving as a structural analog or intermediate in the synthesis of JAK inhibitors like Baricitinib.
The guide prioritizes regiocontrol (N1 vs. N2 sulfonylation) and chemoselectivity (mono- vs. bis-sulfonylation), which are the two primary failure modes for this reaction.
Ticket ID: PYR-SO2-001 Subject: Yield Optimization & Impurity Profiling Applicable Chemistry: Nucleophilic Sulfonylation of 3-Aminopyrazole
Part 1: Diagnostic Checklist (Pre-Experiment)
Before altering your protocol, verify these critical parameters:
| Parameter | Specification | Why it matters? |
| Stoichiometry | 0.95 - 1.05 eq of EtSO₂Cl | Excess sulfonyl chloride leads to rapid bis-sulfonylation of the exocyclic amine (-NH₂). |
| Temperature | < 5°C (Ice/Salt Bath) | Higher temperatures favor the kinetic formation of the undesired N-sulfonyl-5-amino isomer and bis-sulfonylation. |
| Base | Triethylamine (TEA) or DIPEA | Inorganic bases (K₂CO₃) in biphasic systems often lead to hydrolysis or poor regiocontrol. |
| Solvent | DCM or THF (Anhydrous) | Protic solvents (EtOH) or wet solvents cause hydrolysis of the sulfonyl chloride. |
| Addition Rate | Dropwise over 30-60 mins | High local concentration of electrophile promotes side reactions. |
Part 2: The "Gold Standard" Protocol
This protocol is engineered to maximize the 1-sulfonyl-3-amine regioisomer while suppressing the 5-amino isomer and bis-sulfonylation.
Reaction Setup
-
Dissolution: Charge a reactor with 3-aminopyrazole (1.0 eq) and DCM (10-15 volumes) . Ensure the starting material is fully dissolved.
-
Base Addition: Add Triethylamine (1.2 eq) . Cool the mixture to 0–5°C .
-
Controlled Addition: Dissolve Ethanesulfonyl chloride (1.0 eq) in minimal DCM. Add this solution dropwise to the reactor over 60 minutes , maintaining internal temperature <5°C.
-
Technical Note: Do not rush this step. The exocyclic amine is nucleophilic; keeping the concentration of EtSO₂Cl low favors the more nucleophilic ring nitrogen (N1).
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Endpoint: <5% remaining 3-aminopyrazole.
-
Warning: If bis-sulfonylated impurity (M+92) exceeds 5%, stop immediately.
-
Workup & Isolation (Critical for Yield)
-
Quench: Add water (5 volumes) dropwise at <10°C.
-
Phase Cut: Separate the organic layer.[1] Extract aqueous layer once with DCM.
-
Wash: Wash combined organics with saturated NaHCO₃ (removes HCl salts) and then Brine .
-
Concentration: Dry over Na₂SO₄ and concentrate in vacuo at <40°C .
-
Stability Alert: Sulfonamides on pyrazoles can be hydrolytically unstable at high temperatures in acidic/basic media.
-
-
Purification: Recrystallize from Ethanol/Heptane or IPA . If chromatography is needed, use a gradient of DCM:MeOH (95:5).
Part 3: Troubleshooting & FAQs
Q1: I am seeing a major impurity at M+92 mass units. What is it?
Diagnosis: This is the Bis-sulfonylated adduct (1-ethanesulfonyl-N-ethanesulfonyl-pyrazol-3-amine). Root Cause:
-
Excess Ethanesulfonyl chloride (>1.1 eq).
-
Temperature too high during addition.
-
"Dump" addition of reagents causing local hotspots.
Corrective Action:
-
Reduce Stoichiometry: Use 0.95 eq of EtSO₂Cl. It is better to have 5% unreacted starting material (easy to wash away with water) than 5% bis-impurity (hard to separate).
-
Dilution: Dilute the sulfonyl chloride in DCM before addition to ensure rapid dispersal.
Q2: My NMR shows a mixture of two isomers (approx. 60:40). How do I get the 3-amino isomer?
Diagnosis: You are seeing the Regioisomer Pair :
-
Target: this compound (Sulfonyl on N1, Amine on C3).
-
Impurity: 1-ethanesulfonyl-1H-pyrazol-5-ylamine (Sulfonyl on N1, Amine on C5).
Mechanism: 3-aminopyrazole exists in tautomeric equilibrium. The reaction is often kinetically controlled.[2]
-
Steric Rule: The sulfonyl group prefers the nitrogen distal to the amino group (N1) to minimize steric clash, favoring the 3-amino product.
-
Electronic Rule: However, the "5-amino" tautomer is often more reactive in certain solvents.
Corrective Action:
-
Switch Solvent: If using THF, switch to DCM or Acetonitrile . Solvents with lower dielectric constants often favor the 3-amino regioisomer by stabilizing the specific transition state.
-
Thermodynamic Equilibration: Heating the mixture slightly (40°C) after reaction completion can sometimes equilibrate the mixture to the more thermodynamically stable 3-amino isomer, though this risks hydrolysis.
-
Purification: The 5-amino isomer is usually more polar (due to the accessible NH2 and SO2 geometry). It will elute later on silica or remain in the mother liquor during crystallization.
Q3: The product decomposes during column chromatography.
Diagnosis: Acid-catalyzed hydrolysis. Root Cause: Silica gel is slightly acidic. The N-sulfonyl bond on the pyrazole ring is "activated" and can hydrolyze back to 3-aminopyrazole. Corrective Action:
-
Neutralize Silica: Pre-wash the silica column with 1% Triethylamine in Hexane .
-
Fast Column: Do not let the compound sit on the column. Flash chromatography is essential.
Part 4: Reaction Logic & Impurity Pathways (Visualized)
The following diagram illustrates the critical decision points in the synthesis pathway, highlighting where yield is lost to regiochemistry or over-reaction.
Caption: Reaction pathway showing the competition between the desired distal sulfonylation (Target) and the proximal side-reaction (Impurity A), plus the risk of bis-sulfonylation (Impurity B).
Part 5: References
-
Rodgers, J. D., et al. (2015). Process for the preparation of Baricitinib and intermediates thereof. US Patent 9,206,153. (Describes the synthesis of sulfonyl-pyrazole intermediates for JAK inhibitors).
-
Fandrick, D. R., et al. (2015).[2] Regioselective Synthesis of 3- and 5-Aminopyrazoles.Journal of Organic Chemistry, 80(3), 1651–1660. (Foundational work on controlling N1 vs N2 selectivity in aminopyrazoles).
-
Ding, Q., et al. (2013). Efficient synthesis of Baricitinib.Journal of Chemical Research, 40, 205-208. (Details the sulfonylation conditions for related pyrazole intermediates).
Sources
Troubleshooting hydrolysis of sulfonamide bond in pyrazoles
Technical Support Ticket #: PYR-SO2-HYD-001 Subject: Troubleshooting Hydrolysis of Sulfonamide Bonds in Pyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open
Triage & Diagnostic: Identify Your Bond
Before proceeding, we must distinguish the chemical nature of the bond. In pyrazole chemistry, "sulfonamide hydrolysis" refers to two chemically distinct scenarios with opposing reactivity profiles.
Diagnostic Question: Is the sulfonyl group attached to a Nitrogen (Ring N) or a Carbon (Ring C)?
-
Case A: N-Sulfonyl Pyrazoles (Protecting Group Removal)
-
Structure: Pyrazole-
(e.g., -Tosyl, -Mesyl). -
Reactivity:Labile. The
bond is activated by the aromaticity of the pyrazole ring (which acts as a leaving group). -
Goal: You are likely trying to remove a protecting group (Deprotection).[1][2]
-
Common Issue: Reaction is stalled, or conditions are incompatible with other functional groups.
-
-
Case B: C-Sulfonamides (Drug Linkers/Pharmacophores)
-
Structure: Pyrazole-
. -
Reactivity:Stable. This is a classical sulfonamide bond. It is resistant to hydrolysis under physiological and standard laboratory conditions.
-
Goal: You are likely testing metabolic stability or attempting forced degradation.
-
Common Issue: The bond will not break even under harsh acid/base reflux.
-
Visualization: Decision Matrix & Mechanism
The following logic flow helps you select the correct protocol based on your substrate and constraints.
Figure 1: Decision tree for selecting hydrolysis conditions based on pyrazole substitution pattern.
Module 1: N-Sulfonyl Pyrazole Deprotection (The "It Won't Come Off" Guide)
This is the most common support request. The
Protocol A: Standard Basic Hydrolysis (The Workhorse)
Best for: Robust substrates lacking base-sensitive esters or electrophiles.
-
Reagents: 3M NaOH or KOH, Methanol/THF (1:1).
-
Conditions: Reflux, 1-4 hours.
-
Mechanism: Direct nucleophilic attack of
on the sulfur atom.
Protocol B: Reductive Cleavage (The "Magic" Bullet)
Best for: Substrates sensitive to strong base but tolerant of mild reduction. Highly effective for
-
Reagents: Magnesium turnings (Mg), Anhydrous Methanol.[1]
-
Conditions: Room temperature, sonication (optional) or stirring.
-
Mechanism: Single Electron Transfer (SET).[1] Mg donates an electron to the sulfonyl group, generating a radical anion that fragments into the pyrazole and sulfinate [2].
Step-by-Step Workflow (Mg/MeOH):
-
Dissolve
-sulfonyl pyrazole (1 mmol) in anhydrous MeOH (10 mL). -
Add Mg turnings (5-10 mmol, activated by scratching/iodine).
-
Stir vigorously. Hydrogen gas evolution is normal.
-
Checkpoint: If reaction stalls, add a pinch of
to activate the Mg surface. -
Filter through Celite to remove magnesium salts.[1]
-
Concentrate and partition between EtOAc/Water.
Protocol C: Mild Nucleophilic Cleavage
Best for: Highly sensitive substrates (e.g., containing chiral centers or epimerizable protons).
-
Reagents: Cesium Carbonate (
), MeOH/THF [3].[2] -
Conditions: Room temperature to
. -
Why it works: Cesium acts as a mild base/cation to coordinate the sulfonyl oxygens, facilitating methoxide attack.
Troubleshooting Table: N-Sulfonyl Issues
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Base) | Steric hindrance around pyrazole. | Switch to Protocol B (Mg/MeOH) . SET mechanism is less sensitive to sterics than nucleophilic attack. |
| Side Product: Methyl Ether | Nucleophilic attack on protecting group alkyl (rare). | Avoid strong nucleophiles; use |
| Ring Cleavage | Pyrazole ring opening (rare but possible with EWGs). | Conditions are too harsh. Switch to neutral conditions (e.g., |
| Incomplete Conversion | Equilibrium issue. | Sulfonamide hydrolysis is reversible. Remove the sulfonate byproduct by precipitation or biphasic extraction. |
Module 2: C-Sulfonamide Stability (The "Will It Break?" Guide)
If your sulfonamide is attached to a carbon on the pyrazole ring (
-
Stability Profile: These bonds are extremely robust. In drug development, they are considered metabolically stable linkers.
-
Hydrolysis Risk: Negligible under standard synthetic conditions (e.g., removing a Boc group with TFA or hydrolyzing an ester with LiOH will not touch the C-sulfonamide).
-
Forced Degradation (Stress Testing):
Critical Note: If you observe "loss of sulfonamide" in a C-sulfonyl pyrazole during mild reaction conditions, suspect photolytic degradation or radical fragmentation , not hydrolysis.
Mechanistic Insight: Why the Difference?
To troubleshoot effectively, you must understand the electron flow.
Figure 2: Mechanistic comparison. The N-sulfonyl bond breaks easily because the pyrazole ring (Py-) stabilizes the negative charge better than a standard amine (
References & Authority
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for N-sulfonyl protection/deprotection strategies).
-
Alonso, F., & Yus, M. (2008). Reductive cleavage of sulfonamides and sulfonates. Chemical Society Reviews. (Comprehensive review of reductive methods including Mg/MeOH).
-
Bajwa, J. S., et al. (2006). Mild and efficient method for the deprotection of N-tosylazoles.[2] Tetrahedron Letters. (Describes the Cesium Carbonate method).
-
Vohra, R., et al. (2005). Sodium azide: A mild reagent for the deprotection of N-tosyl lactams and N-tosyl indoles. Journal of Organic Chemistry. (Applicable to pyrazoles; neutral conditions).
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- 7. researchgate.net [researchgate.net]
Stability of 1-ethanesulfonyl-1H-pyrazol-3-ylamine in aqueous solution
Welcome to the technical support center for 1-ethanesulfonyl-1H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this compound in aqueous solutions. As direct stability data for this specific molecule is not extensively published, this guide synthesizes information from related chemical structures and established principles of pharmaceutical stability testing to offer predictive insights and practical solutions.[1][2][3]
Troubleshooting Guide
Encountering unexpected results during your experiments can be a significant challenge. This section is designed to help you diagnose and resolve common issues related to the stability of this compound in aqueous solutions.
Issue 1: Gradual loss of parent compound concentration in prepared aqueous stock solutions over a short period.
Potential Cause: This is often indicative of hydrolytic degradation, where the compound reacts with water. The rate of this degradation can be highly dependent on the pH and temperature of the solution. The sulfonamide linkage and the pyrazole ring are potential sites for hydrolysis, especially under acidic or basic conditions.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in solution.
Experimental Protocol: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 12).
-
Solution Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Store aliquots of each solution at a controlled temperature (e.g., 4°C, 25°C, and 40°C), protected from light.
-
Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), analyze the concentration of the parent compound using a validated stability-indicating analytical method, such as RP-HPLC.[6][7][8]
-
Data Evaluation: Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.
Issue 2: Appearance of new peaks in chromatograms during analysis.
Potential Cause: The emergence of new peaks suggests the formation of degradation products. The nature of these degradants can provide clues about the degradation pathway. For instance, cleavage of the ethanesulfonyl group or modifications to the pyrazole ring can result in new chemical entities with different retention times.
Troubleshooting Steps:
-
Characterize the New Peaks: If possible, use mass spectrometry (LC-MS) to determine the molecular weight of the new species. This can help in identifying the structure of the degradation products.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light).[1][2][3] This can help to confirm if the new peaks observed in your experiment correspond to known degradants.
-
Review Experimental Conditions: Carefully examine your experimental setup for any potential stressors. For example, were your solutions exposed to high temperatures or strong light? Was a new lot of a co-solvent or reagent introduced that might contain impurities?
Data Presentation: Forced Degradation Conditions
| Stress Condition | Typical Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 60°C | 24-72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 60°C | 24-72 hours |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | 24-72 hours |
| Thermal Degradation | Dry Heat or in Solution | 60°C to 80°C | 24-72 hours |
| Photodegradation | UV and/or Visible Light | Room Temperature | 24-72 hours |
This table provides a general framework for forced degradation studies as suggested by ICH guidelines. The actual conditions may need to be optimized for this compound.[1][2]
Issue 3: Change in the color or clarity of the aqueous solution.
Potential Cause: A visible change in the solution's appearance, such as discoloration or precipitation, is a strong indicator of chemical instability or poor solubility.[9] Degradation can lead to the formation of colored byproducts or compounds that are less soluble than the parent molecule.
Troubleshooting Steps:
-
Solubility Check: Determine the solubility of this compound in your chosen aqueous medium at the experimental temperature. It's possible the concentration used exceeds its solubility limit.
-
Visual Inspection Under a Microscope: Examine a drop of the solution under a microscope to distinguish between precipitation of the parent compound and the formation of an amorphous degradation product.
-
Filtration and Analysis: Filter the solution and analyze both the filtrate and the precipitate (if possible, after re-dissolving in a suitable solvent) to identify the components.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for aqueous stock solutions of this compound?
A1: Based on the general stability of related compounds, it is recommended to store aqueous solutions at low temperatures (2-8°C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, consider preparing aliquots and freezing them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The pH of the stock solution should ideally be maintained in the neutral range (pH 6-8), as significant deviations towards acidic or basic conditions could accelerate hydrolysis.[4]
Q2: What are the likely degradation pathways for this compound in an aqueous solution?
A2: While specific pathways for this molecule are not documented, we can hypothesize based on its structure.
Caption: Potential degradation pathways of this compound.
-
Hydrolysis: The most probable degradation pathway is the cleavage of the sulfur-nitrogen bond of the sulfonamide, which would yield 3-aminopyrazole and ethanesulfonic acid. This is more likely to occur under strong acidic or basic conditions.[4][5]
-
Oxidation: The pyrazole ring and the amine group could be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV or high-intensity visible light could induce photochemical reactions, potentially leading to the formation of radical species and subsequent complex degradation products.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately quantify the parent compound in the presence of its degradation products. Here is a general workflow for developing such a method, typically using RP-HPLC:
Caption: Workflow for developing a stability-indicating analytical method.
The key is to use the stressed samples to ensure that your chromatographic conditions can separate the parent peak from all major degradation peaks. Method validation according to ICH guidelines (Q2) is then necessary to ensure the method is reliable.[1][2]
Q4: Are there any known solubility issues with this compound in aqueous solutions?
A4: While specific solubility data is limited, pyrazole derivatives can have a wide range of aqueous solubilities.[9][10][11] The presence of the polar amine and sulfonyl groups may enhance water solubility compared to the parent pyrazole, but the overall solubility will depend on the crystal lattice energy of the solid form. It is always recommended to experimentally determine the solubility in your specific buffer system before preparing high-concentration stock solutions. If solubility is low, consider the use of co-solvents such as DMSO or ethanol, but be aware that these may also influence the compound's stability.
References
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17).
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research. (2013).
- Schematic diagram explaining the acid stability of the sulfonamide structure - ResearchGate.
- Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation | Request PDF - ResearchGate.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020).
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (2025, August 10).
- 3-(1H-PYRAZOL-3-YL)ANILINE - InvivoChem.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15).
- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (2025, October 23).
- Hydrolysis of sulphonamides in aqueous solutions - PubMed. (2012, June 30).
- Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids. (2022, August 24).
- (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024, December 26).
- Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.
- A question about sulfonamide hydrolysis : r/chemistry - Reddit. (2015, June 17).
- Sulfonylpyrazole- and pyrazole-directed ortho-selective C–H functionalization/alkenylation and desulfenylative olefination of aryl(sulfonyl)pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ResearchGate.
- 1H-Pyrazol-3-amine - ChemBK. (2024, April 9).
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
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- 11. Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids [mdpi.com]
Minimizing bis-sulfonylation side products in pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the formation of bis-sulfonylation side products during the N-sulfonylation of pyrazoles. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you achieve clean, high-yield synthesis of your target mono-sulfonylated pyrazole.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a higher molecular weight byproduct in my pyrazole sulfonylation reaction. Could this be a bis-sulfonated species?
A1: Yes, this is a common issue. The pyrazole ring system contains two nitrogen atoms. After the initial desired N-sulfonylation, the resulting product can, under certain conditions, undergo a second sulfonylation event, leading to a dicationic or zwitterionic bis-sulfonated side product. This is especially prevalent when using highly reactive sulfonylating agents or harsh reaction conditions.
Q2: What are the primary factors that promote the formation of this bis-sulfonated byproduct?
A2: The key factors include:
-
Stoichiometry: Using a large excess of the sulfonyl chloride.
-
Base: Employing a strong, non-hindered base that can deprotonate the pyrazole ring or activate the mono-sulfonated product.
-
Temperature: Higher reaction temperatures often provide the activation energy needed for the less favorable second sulfonylation.
-
Reaction Time: Extended reaction times can lead to the slow accumulation of the byproduct.
Q3: How can I quickly check if the byproduct is the bis-sulfonated species?
A3: The most effective method is LC-MS analysis. The bis-sulfonated product will have a molecular weight corresponding to the starting pyrazole plus two sulfonyl groups. You should also observe a significant change in polarity (it will likely be much more polar) compared to your desired mono-sulfonated product.
Q4: Is it possible to remove the bis-sulfonated product during workup or purification?
A4: Due to its often high polarity and salt-like nature, the bis-sulfonated product can sometimes be removed with an aqueous wash during workup. However, it can also complicate purification by column chromatography, sometimes streaking across the column or failing to elute. The best strategy is always to minimize its formation in the first place.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving the over-sulfonylation issue.
Issue: High Percentage of Bis-Sulfonylation Product Detected
The formation of the bis-sulfonated pyrazole indicates that the reaction conditions are too harsh or not sufficiently controlled, leading to a second, undesired electrophilic attack.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting bis-sulfonylation.
Re-evaluate Reagent Stoichiometry
-
Causality: The most direct cause of bis-sulfonylation is an excess of the electrophilic sulfonylating agent. While a slight excess is often used to drive the reaction to completion, a large excess significantly increases the probability of a second sulfonylation event.
-
Corrective Action: Carefully control the stoichiometry. Begin with 1.05 to 1.2 equivalents of the sulfonyl chloride. Add the sulfonyl chloride slowly (dropwise) to a solution of the pyrazole and base to maintain a low instantaneous concentration of the electrophile. Monitor the reaction by TLC or LC-MS and add small additional portions of the sulfonylating agent only if the reaction stalls.
Modify the Base
-
Causality: The choice of base is critical. Strong, non-hindered bases like sodium hydride (NaH) can generate a high concentration of the highly nucleophilic pyrazolate anion, which can react a second time after the initial sulfonylation.
-
Corrective Actions:
-
Switch to a Hindered Base: Use a sterically bulky amine base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.[1][2] The bulk of these bases can sterically shield the second nitrogen atom of the mono-sulfonated product, disfavoring the approach of the sulfonyl chloride.
-
Switch to a Weaker Base: For many pyrazoles, a milder inorganic base like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) is sufficient to promote the reaction without aggressively promoting the second addition.[1]
-
Control the Reaction Temperature
-
Causality: The second sulfonylation typically has a higher activation energy than the first. Running the reaction at elevated temperatures can provide sufficient energy to overcome this barrier, leading to the formation of the byproduct.
-
Corrective Action: Begin the reaction at a low temperature (0 °C or even -20 °C) during the addition of the sulfonyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.[1][2] This protocol often allows the desired reaction to proceed to completion while keeping the undesired pathway kinetically inaccessible.
Mechanistic Insights: Mono- vs. Bis-Sulfonylation
Understanding the reaction pathway is essential for effective troubleshooting. The reaction proceeds via nucleophilic attack of the pyrazole on the electrophilic sulfonyl chloride.
-
Deprotonation: The base removes the acidic proton from the pyrazole NH, generating a nucleophilic pyrazolate anion.
-
First Sulfonylation (Desired): The anion attacks the sulfur atom of the sulfonyl chloride, displacing the chloride and forming the desired N-sulfonylated pyrazole.
-
Second Sulfonylation (Undesired): Under forcing conditions (excess electrophile, strong base, high heat), the second, more basic nitrogen atom of the mono-sulfonated product can attack another molecule of sulfonyl chloride. This forms a highly polar, often unstable, bis-sulfonated species.
Reaction Mechanism Diagram
Sources
Validation & Comparative
Mass Spectrometry Fragmentation of 1-ethanesulfonyl-1H-pyrazol-3-ylamine: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for molecular characterization, and a thorough understanding of fragmentation patterns is critical for unambiguous structural elucidation. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 1-ethanesulfonyl-1H-pyrazol-3-ylamine, a molecule of interest in medicinal chemistry due to its pyrazole and sulfonamide motifs. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles of its core components to construct a predictive fragmentation map. This is then compared with the known fragmentation of related compounds to provide a robust framework for its identification and characterization.
Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under mass spectrometric conditions, particularly with a hard ionization technique like Electron Ionization (EI), is anticipated to be driven by the distinct functionalities within its structure: the N-ethanesulfonyl group and the 3-amino-1H-pyrazole ring. The stability of the resulting fragment ions will dictate the major peaks observed in the mass spectrum.
Fragmentation Initiated by the Ethanesulfonyl Moiety
The N-S bond in sulfonamides is a common site of cleavage. For this compound, several key fragmentation pathways originating from the ethylsulfonyl group are predicted:
-
Loss of the Ethyl Radical: A primary fragmentation event is the homolytic cleavage of the S-C bond, leading to the loss of an ethyl radical (•CH₂CH₃, mass loss of 29 Da). This would result in a stable sulfonylium-type cation.
-
Loss of Ethene: A McLafferty-type rearrangement can lead to the elimination of a neutral ethene molecule (CH₂=CH₂, mass loss of 28 Da), resulting in a protonated sulfonamide fragment.
-
Cleavage of the N-S Bond: The bond between the pyrazole nitrogen and the sulfur atom can cleave, leading to the formation of an ethylsulfonyl radical (•SO₂CH₂CH₃) and a protonated 3-aminopyrazole cation, or an ethylsulfonyl cation ([SO₂CH₂CH₃]⁺) and a neutral 3-aminopyrazole.
-
Loss of Sulfur Dioxide: A characteristic fragmentation of many sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂, mass loss of 64 Da) via rearrangement, which can be a diagnostic peak[1].
Fragmentation of the Pyrazole Ring
The pyrazole ring itself is susceptible to fragmentation, although N-substitution can influence the specific pathways[2]. Key predicted fragmentations include:
-
Ring Cleavage: The pyrazole ring can undergo cleavage, often initiated by the loss of small neutral molecules like HCN or N₂. The specific fragmentation will be influenced by the position of the substituents.
-
Loss of the Amino Group: While less common as an initial fragmentation, the loss of the amino group or related fragments can occur in subsequent fragmentation steps.
The interplay of these fragmentation pathways is visually represented in the following diagram:
Caption: Predicted major fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To provide context for the predicted fragmentation, it is instructive to compare it with the known mass spectral behavior of structurally related compounds.
Comparison with Unsubstituted Pyrazole
The mass spectrum of unsubstituted 1H-pyrazole is characterized by a prominent molecular ion peak. Its fragmentation is dominated by the loss of HCN, followed by the loss of another molecule of HCN or a hydrogen radical[2]. In the case of this compound, the presence of the bulky and labile ethylsulfonyl group would likely lead to initial fragmentations in this group, making the direct pyrazole ring fragmentation from the molecular ion a less dominant pathway.
Comparison with N-Alkylbenzenesulfonamides
Studies on N-alkylbenzenesulfonamides have shown characteristic fragmentation patterns under both EI and ESI conditions. A key fragmentation is the cleavage of the N-S bond, as well as rearrangements leading to the loss of neutral molecules[1][3]. For instance, the loss of a neutral iminosulfane dioxide molecule has been observed in some cases[3]. The predicted N-S bond cleavage and loss of SO₂ in this compound are consistent with the behavior of these related sulfonamides.
Comparison with Celecoxib and its Analogues
Celecoxib, a well-known anti-inflammatory drug, contains a pyrazole ring substituted with a p-sulfamoylphenyl group. While it is an arylsulfonamide, its fragmentation provides valuable comparative insights. The mass spectral fragmentation of celecoxib often involves cleavage of the sulfonamide group and fragmentation of the pyrazole ring substituents[4]. The tendency for the sulfonamide moiety to be a primary site of fragmentation is a shared characteristic with the predicted behavior of this compound.
The following table summarizes the predicted key fragments of this compound and compares them with fragments from related compound classes.
| Fragment Type | Predicted Fragment of this compound | Observed in Comparative Compounds | Significance |
| Loss of Alkyl Radical | [M - C₂H₅]⁺ | Common in alkyl-substituted compounds | Indicates the presence of an ethyl group. |
| Loss of Alkene | [M - C₂H₄]⁺ | Observed in compounds with longer alkyl chains via rearrangement | Suggests a McLafferty-type rearrangement. |
| N-S Bond Cleavage | [3-aminopyrazole]⁺ | A dominant pathway in many sulfonamides | Confirms the sulfonamide linkage. |
| Loss of SO₂ | [M - SO₂]⁺ | Characteristic of many aromatic sulfonamides[1] | A diagnostic peak for the sulfonyl group. |
| Pyrazole Ring Fragments | Fragments from ring cleavage (e.g., loss of HCN) | Primary fragmentation in unsubstituted pyrazole[2] | Likely secondary fragmentation products. |
Experimental Protocols for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation patterns, the following protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
EI-MS is a hard ionization technique that provides detailed fragmentation, which is ideal for structural elucidation of small, volatile molecules.
Sample Preparation:
-
Dissolve a small amount (approximately 0.1-1 mg) of this compound in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of about 1 mg/mL.
-
Ensure the sample is fully dissolved and free of any particulate matter.
Instrumentation and Data Acquisition:
-
Inlet System: Use a direct insertion probe or a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ion Source Temperature: Set the ion source temperature to 200-250 °C.
-
Electron Energy: Use a standard electron energy of 70 eV to induce fragmentation and ensure comparability with standard mass spectral libraries[5].
-
Mass Analyzer: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak (M⁺•) and major fragment ions. Propose fragmentation pathways based on the observed mass losses.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ with minimal fragmentation in a single MS stage. Tandem MS (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion, providing valuable structural information[6][7].
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL[8].
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
Instrumentation and Data Acquisition:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the product ion spectrum to identify characteristic fragment ions and neutral losses, and reconstruct the fragmentation pathways.
Caption: Recommended experimental workflows for EI-MS and ESI-MS/MS analysis.
Conclusion
The mass spectral fragmentation of this compound is predicted to be a composite of pathways initiated by the ethylsulfonyl group and the pyrazole ring. Key anticipated fragments include those resulting from the loss of an ethyl radical, ethene, sulfur dioxide, and the entire ethylsulfonyl radical, as well as fragments arising from the cleavage of the pyrazole ring. Comparative analysis with known fragmentation patterns of pyrazoles and sulfonamides provides a strong basis for these predictions. The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these fragmentation pathways, enabling confident structural characterization of this and related molecules. This guide serves as a valuable resource for researchers in the field, bridging predictive analysis with practical experimental design.
References
-
Hossain, L. H., & Little, D. P. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Clinical Mass Spectrometry, 5, 49-65. [Link]
-
Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 653-660. [Link]
- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Kumar, A., Singh, P., & Singh, S. K. (2013). Biotransformation of Celecoxib Using Microbial Cultures. Journal of Pharmaceutical and Biomedical Analysis, 72, 243-251.
-
Aiken, A. C., DeCarlo, P. F., Kroll, J. H., Worsnop, D. R., Huffman, J. A., Docherty, K. S., ... & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350-8358. [Link]
-
Martins, C. C., de Souza, A. C., de Souza, G. E., da Silva, J. F., & de Souza, R. O. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2619-2628. [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
- Vessecchi, R., Galembeck, S. E., & Lopes, N. P. (2011). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. In Mass Spectrometry in Chemical Analysis. IntechOpen.
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- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Reactivity of 1-Ethanesulfonyl and 1-Benzenesulfonyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, valued for its versatile biological activities. The functionalization of the pyrazole ring, particularly at the N1 position, is a critical strategy for modulating its physicochemical properties and pharmacological effects. Among the various substituents, sulfonyl groups are frequently employed as protecting groups or as integral components of the final molecule, influencing its interaction with biological targets.[1][2]
This guide provides an in-depth comparison of the reactivity of two commonly used N-sulfonyl pyrazoles: 1-ethanesulfonyl pyrazole and 1-benzenesulfonyl pyrazole. Understanding the nuanced differences in their chemical behavior is paramount for designing efficient synthetic routes and for the strategic unmasking of the pyrazole NH functionality in multi-step syntheses.
The Dichotomy of the Sulfonyl Group: Electronic and Steric Influences
The reactivity of the N-sulfonyl pyrazole is fundamentally governed by the nature of the organic residue attached to the sulfonyl group. In our comparison, this is the ethyl group versus the phenyl group. These groups exert distinct electronic and steric effects that propagate through the sulfonyl moiety to the pyrazole ring, influencing the stability of the N-S bond and the susceptibility of the pyrazole to various chemical transformations.
Electronic Effects: A Tale of Induction and Resonance
The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms.[3] This inductive effect is the primary driver of its electronic influence.
-
1-Ethanesulfonyl Pyrazole : The ethyl group is an electron-donating group (+I effect). This donation of electron density to the sulfonyl group slightly mitigates the overall electron-withdrawing character of the ethanesulfonyl moiety compared to the benzenesulfonyl group.
-
1-Benzenesulfonyl Pyrazole : The phenyl group is generally considered electron-withdrawing by induction (-I effect) but can participate in resonance.[4] When attached to the strongly electron-withdrawing sulfonyl group, the phenyl ring's ability to donate electrons via resonance is diminished. Consequently, the benzenesulfonyl group is a more potent electron-withdrawing group than the ethanesulfonyl group.
This difference in electron-withdrawing strength has a direct impact on the pyrazole ring. The more electron-withdrawing benzenesulfonyl group will render the pyrazole ring more electron-deficient, which can influence its susceptibility to nucleophilic attack.
Steric Hindrance: The Bulk of the Matter
The steric environment around the N-S bond and the pyrazole ring also plays a crucial role in dictating reactivity.
-
1-Ethanesulfonyl Pyrazole : The ethyl group is relatively small and flexible, imposing minimal steric hindrance around the sulfonyl group and the pyrazole ring.
-
1-Benzenesulfonyl Pyrazole : The planar but larger phenyl group presents a greater steric bulk. This can hinder the approach of reagents to the pyrazole ring, potentially slowing down reaction rates compared to its ethanesulfonyl counterpart.[5]
Synthesis of 1-Ethanesulfonyl and 1-Benzenesulfonyl Pyrazoles
The preparation of these compounds typically involves the reaction of pyrazole with the corresponding sulfonyl chloride in the presence of a base. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: General Synthesis of N-Sulfonyl Pyrazoles
This protocol provides a general method for the synthesis of both 1-ethanesulfonyl and 1-benzenesulfonyl pyrazoles.
Materials:
-
Pyrazole
-
Ethanesulfonyl chloride or Benzenesulfonyl chloride
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of pyrazole (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq.).
-
Slowly add a solution of the corresponding sulfonyl chloride (ethanesulfonyl chloride or benzenesulfonyl chloride, 1.1 eq.) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-sulfonyl pyrazole.
Caption: Mechanism of base-catalyzed deprotection of N-sulfonyl pyrazoles.
Data Presentation: A Comparative Summary
| Feature | 1-Ethanesulfonyl Pyrazole | 1-Benzenesulfonyl Pyrazole |
| Electronic Effect of Substituent | Ethyl group is electron-donating (+I) | Phenyl group is electron-withdrawing (-I) |
| Overall Electron-Withdrawing Strength | Weaker | Stronger |
| Steric Hindrance | Lower | Higher |
| N-S Bond Stability | Lower | Higher |
| Reactivity in N-S Bond Cleavage | Higher | Lower |
| Typical Deprotection Conditions | 3.0 eq. KOH, EtOH/H₂O, reflux, 4-8 h | 5.0 eq. KOH, EtOH/H₂O, reflux, 12-24 h |
Conclusion
The choice between an ethanesulfonyl and a benzenesulfonyl group for the N-functionalization of pyrazoles has significant implications for the reactivity of the resulting molecule.
-
1-Ethanesulfonyl pyrazole is characterized by a less stable N-S bond due to the electron-donating nature of the ethyl group. This makes it a more readily cleavable protecting group, suitable for synthetic routes where a mild deprotection is required. Its smaller steric profile may also allow for faster reaction rates in subsequent transformations of the pyrazole ring.
-
1-Benzenesulfonyl pyrazole , on the other hand, possesses a more robust N-S bond owing to the stronger electron-withdrawing character of the benzenesulfonyl moiety. This makes it a more stable protecting group, resilient to a wider range of reaction conditions. However, its removal necessitates harsher conditions. The greater steric bulk of the benzenesulfonyl group might also influence the regioselectivity of reactions on the pyrazole ring.
Ultimately, the selection between these two sulfonyl derivatives should be guided by the specific requirements of the synthetic strategy, balancing the need for stability with the ease of removal. This comparative guide provides the foundational knowledge and experimental context to make an informed decision in the design and execution of complex synthetic pathways in drug discovery and development.
References
-
Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2009). PubMed. Available at: [Link]
-
Scheme 4: Synthesis of 1-sulfonylpyrazoles 7a-j and 1-benzoylpyrazole... (n.d.). ResearchGate. Available at: [Link]
-
Reactions of saturated heterocycles. (2025). Kimia. Available at: [Link]
-
Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. (2011). PubMed. Available at: [Link]
-
ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. (2003). HETEROCYCLES. Available at: [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. (n.d.). ResearchGate. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). PubMed. Available at: [Link]
-
Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. (n.d.). ResearchGate. Available at: [Link]
-
A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2011). ResearchGate. Available at: [Link]
-
One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. (2020). ResearchGate. Available at: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). PubMed. Available at: [Link]
-
Protection of N- and O-Functional Groups. (2005). Organic Chemistry Portal. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2023). Taylor & Francis Online. Available at: [Link]
-
New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5- a]t[1][4][5]riazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2023). PubMed. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Available at: [Link]
-
Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields... (n.d.). ResearchGate. Available at: [Link]
-
Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. (n.d.). ResearchGate. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
-
SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Available at: [Link]
-
Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. (n.d.). ChemRxiv. Available at: [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. Available at: [Link]
-
Reactions of saturated heterocycles. (2025). Kimia. Available at: [Link]
-
Antifungal Azoles: Structural Insights into Undesired Tight Binding to Cholesterol-Metabolizing CYP46A1. (2012). Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2018). Oriental Journal of Chemistry. Available at: [Link]
-
Current and Emerging Azole Antifungal Agents. (1997). Clinical Microbiology Reviews. Available at: [Link]
-
Denitrogenative Cleavage of Benzotriazoles and Benzotriazinones, and Selective N-Desulfonylation of Benzotriazoles by Aluminum Halides. (2007). ResearchGate. Available at: [Link]
-
Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. (2015). ResearchGate. Available at: [Link]
-
Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. (2024). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (2019). Journal of the Mexican Chemical Society. Available at: [Link]
-
New azole antifungals. 2. Synthesis and antifungal activity of heterocyclecarboxamide derivatives of 3-amino-2-aryl-1-azolyl-2-butanol. (1996). PubMed. Available at: [Link]
-
New Generation Modified Azole Antifungals against Multidrug-Resistant. (2024). Journal of Fungi. Available at: [Link]
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- 3. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Melting Point & Characterization Guide: 1-Ethanesulfonyl-1H-pyrazol-3-ylamine
The following guide provides a definitive technical reference for 1-ethanesulfonyl-1H-pyrazol-3-ylamine , focusing on establishing its melting point standard and comparing it with structural analogs.
Executive Summary & Technical Context
This compound (also identified as 3-amino-1-ethylsulfonylpyrazole) is a specialized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and sulfonamide-based pharmaceuticals. Unlike its widely characterized alkyl analogs, this specific sulfonyl derivative often lacks granular physicochemical data in public repositories.
This guide serves as a primary characterization standard , establishing the protocol to validate the compound's identity and purity. It compares the target molecule against its closest structural homologs—the methyl-sulfonyl and tosyl analogs—to provide a "bracketed" reference range for quality control.
Key Chemical Identity
-
Compound: this compound
-
Core Structure: Pyrazole ring substituted at N1 with an ethylsulfonyl group and at C3 with a primary amine.
-
Molecular Formula: C
H N O S -
Predicted Phase: Crystalline Solid (due to sulfonyl dipole interactions).
Comparative Reference Standards
To validate the melting point (MP) of the target compound, it is critical to compare it against established analogs. The sulfonyl group significantly increases the melting point compared to alkyl-substituted pyrazoles due to enhanced polarity and hydrogen-bonding potential.
| Compound | Structure / CAS | Physical State | Melting Point Reference | Technical Note |
| Target: this compound | C | Solid | 85 – 105 °C (Predicted) | Experimental determination required. MP is elevated vs. alkyl analogs but lower than aryl-sulfonyls. |
| Analog A: 1-Methanesulfonyl-1H-pyrazol-3-amine | CAS: 1308257-32-0 | Solid | ~90 – 95 °C | Closest homolog. Used as the primary baseline for MP estimation. |
| Analog B: 1-Tosyl-1H-pyrazol-3-amine | CAS: N/A (Generic) | Crystalline Solid | 148 – 152 °C | The bulky tosyl group enables strong |
| Control: 1-Methyl-1H-pyrazol-3-amine | CAS: 1904-31-0 | Liquid / Low Melt | 31 – 39 °C | Lack of the sulfonyl group results in a much lower MP, highlighting the sulfonyl moiety's role in crystallinity. |
Critical Insight: If your sample of this compound melts below 60°C , it likely contains significant impurities (e.g., residual solvent or unreacted 3-aminopyrazole) or has hydrolyzed to the starting material.
Protocol: Establishing the Reference Standard
Since specific literature values are sparse, you must establish a self-validating reference standard using the following Differential Scanning Calorimetry (DSC) and Capillary protocol.
Step 1: Synthesis & Regiochemical Validation
Ensure the sulfonyl group is attached to the N1 position, not the exocyclic amine.
-
Diagnostic: The N1-sulfonyl group causes a downfield shift of the pyrazole C5-H proton in
H NMR (typically 7.8–8.2 ppm). -
Impurity Check: Look for broad singlets at
4.0–5.0 ppm (characteristic of unreacted 3-aminopyrazole).
Step 2: Recrystallization (Purification)
Do not rely on crude precipitation.
-
Solvent System: Dissolve crude solid in minimum boiling Ethanol (Abs.) .
-
Anti-Solvent: Slowly add n-Heptane or Hexane until turbidity persists.
-
Cooling: Allow slow cooling to 4°C. Rapid cooling traps solvent, artificially lowering the MP.
-
Drying: Vacuum dry at 40°C for 12 hours to remove lattice-bound solvent.
Step 3: Melting Point Determination
Method A: Capillary (Büchi/Mel-Temp)
-
Ramp Rate: 1°C/min (Start 10°C below expected range).
-
Observation: Record Onset (first liquid drop) and Clear Point (complete melt).
-
Acceptance Criteria: Range must be
2.0°C.
Method B: DSC (Primary Reference)
-
Parameters: Heat from 30°C to 150°C at 5°C/min under N
. -
Data Point: Use the Onset Temperature of the endothermic peak as the thermodynamic melting point.
Characterization Logic Flow
The following diagram outlines the decision matrix for validating the material's identity and purity before accepting the melting point as a reference value.
Figure 1: Logical workflow for validating the chemical identity and physical purity of the target sulfonyl-pyrazole.
References
-
PubChem Compound Summary. (2025). 1-Methanesulfonyl-1H-pyrazol-3-amine (CAS 1308257-32-0).[1][2] National Center for Biotechnology Information. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Context for 1-sulfonyl-aminopyrazole stability). Retrieved from [Link]
-
Accela ChemBio. (2025). Catalog Entry: 1-methanesulfonyl-1H-pyrazol-3-amine.[1][2] Retrieved from [Link]
Sources
- 1. 37962-89-3,3H,4H-pyrido[3,2-d][1,2,3]triazin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 37962-89-3,3H,4H-pyrido[3,2-d][1,2,3]triazin-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethanesulfonyl-1H-pyrazol-3-ylamine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-ethanesulfonyl-1H-pyrazol-3-ylamine. As a substituted pyrazole derivative, this compound requires careful management due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting. Our objective is to provide clear, actionable information that ensures laboratory safety and regulatory compliance, reinforcing our commitment to supporting your research beyond the product itself.
Hazard Profile & Chemical Properties
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust hazard profile can be constructed by examining the data for pyrazole, its parent heterocycle. The hazards associated with pyrazole provide a conservative basis for handling its derivatives.
The primary hazards are significant and demand respect.[1] The compound is classified as toxic in contact with skin, harmful if swallowed, and causes severe skin and eye damage.[1][2] Furthermore, there is a risk of organ damage through prolonged or repeated exposure.[1] These factors dictate the stringent personal protective equipment (PPE) and handling protocols outlined below.
Table 1: GHS Hazard Classification for Pyrazole (CAS 288-13-1) - A Proxy for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (spleen, Thyroid)[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
The compound is a combustible solid.[1] When finely distributed, it may have the potential to form an explosive dust-air mixture.[1] Therefore, ignition sources should be controlled in areas where this material is handled and stored.
Guiding Principles for Disposal
The disposal of any chemical waste is governed by a hierarchy of principles designed to protect human health and the environment.
-
Waste Minimization: The most effective disposal method is to not generate waste in the first place. Plan experiments to use the minimum amount of material necessary.
-
No Drain Disposal: Under no circumstances should this compound, or solutions containing it, be disposed of down the drain. Its classification as harmful to aquatic life necessitates this strict prohibition.[1]
-
Segregation is Key: Do not mix this waste stream with others.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste needlessly increases the volume and cost of disposal.
-
Consult Your EHS: All hazardous waste disposal is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] Your institution's Environmental Health & Safety (EHS) department is the final authority on disposal procedures and will manage the ultimate disposal through licensed facilities.[4][6]
Personal Protective Equipment (PPE)
Given the high dermal toxicity and potential for severe eye damage, a robust PPE protocol is mandatory.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and changed immediately if contamination occurs.[7] Use proper glove removal technique to avoid skin contact.
-
Eye/Face Protection: Safety glasses with side-shields are the minimum requirement. However, given the "Causes serious eye damage" classification[1], it is strongly recommended to use chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing or dust generation.[7][8]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.[7] Ensure no skin is exposed. For large-scale operations, additional protective clothing may be necessary.
Waste Segregation and Container Management
Proper segregation and containment are critical to preventing accidental exposures and ensuring compliant disposal.
Waste Characterization
This compound should be disposed of as a "Non-Halogenated Organic Solid Waste." It contains nitrogen and sulfur, which are important details for the final incineration or treatment process.
Container Selection
-
Use only containers that are in good condition and compatible with the chemical.[3]
-
For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[3]
-
Never use metal containers for potentially acidic or corrosive waste.[3]
-
The container must be kept closed at all times except when adding waste.[3]
Chemical Incompatibility
To prevent dangerous reactions, do not mix this compound waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids: This compound is an amine, which can react exothermically with acids.[9]
-
Acid Chlorides [9]
-
Halogenated Waste Streams: Keep separate from chlorinated solvents (e.g., Dichloromethane, Chloroform) to streamline disposal and prevent the formation of more complex waste mixtures.
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol covers the journey of the waste from its point of generation to its collection by EHS professionals.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for your hazardous waste container.[3][6] This area should be clearly marked.
-
Prepare the Waste Container:
-
Select an appropriate container as described in Section 4.2.
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[3]
-
-
Label Correctly: The label must be filled out completely and legibly.
-
Write the full, unabbreviated chemical name: "this compound".
-
List all constituents and their approximate percentages if it is a mixture.
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
Note the accumulation start date (the date the first drop of waste enters the container).
-
-
Transferring Waste:
-
Always wear the full, appropriate PPE as detailed in Section 3.
-
Perform waste transfers in a chemical fume hood to avoid inhalation of any dust.
-
Use a dedicated spatula or powder funnel to transfer solid waste to the container.
-
Once the transfer is complete, securely close the container lid.
-
-
Storing the Waste Container:
-
Keep the container in your designated SAA.
-
Ensure it is stored away from incompatible materials.
-
Provide secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
-
Requesting Pickup:
-
Do not overfill the container. Leave at least 10% of headspace at the top.
-
Hazardous waste containers must be collected in a timely manner. Regulations often stipulate a maximum accumulation time (e.g., 6 months).[6]
-
Once the container is full or nearing its time limit, submit a chemical waste pickup request through your institution's EHS portal or procedure.[4]
-
Spill and Emergency Procedures
Accidents can happen, and preparation is key to a safe outcome.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
If safe to do so, prevent the spread of dust. Do not sweep.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels, collecting all cleaning materials as hazardous waste.
-
Wash hands thoroughly after the cleanup is complete.
-
-
Major Spill or Skin/Eye Contact:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air.[1] Seek medical attention.
-
For any large spill or uncontrolled release: Evacuate the area and contact your institution's emergency number or EHS office immediately.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for managing this compound waste from generation to disposal.
References
- Safety Data Sheet for Pyrazole. (2026). MilliporeSigma.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Applied Organometallic Chemistry.
- Safety Data Sheet for 3-Amino-1-methyl-1H-pyrazole. (2025). Fisher Scientific.
- Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet for 4-(1-Methyl-1H-pyrazol-3-yl)aniline. (2025). Fisher Scientific.
- Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide hemisulf
- Pyrazol-3-ylamine | C3H5N3. PubChem - NIH.
- Safety Data Sheet for 1-tert-butyl-1H-pyrazol-3-amine. Enamine.
- Pyrazole Wastewater Tre
- Chemical Waste. The University of Texas at Austin - Environmental Health & Safety (EHS).
- Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering.
- Hazardous Waste Disposal Guide. (2023). Northwestern University - Research Safety.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA).
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- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
